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  • Product: N-cyclohexyl-2H-1,3-benzodioxol-5-amine
  • CAS: 176905-99-0

Core Science & Biosynthesis

Foundational

Structural Pharmacology and Mechanisms of Action of N-Cyclohexyl-2H-1,3-benzodioxol-5-amine Derivatives

Executive Summary The N-cyclohexyl-2H-1,3-benzodioxol-5-amine scaffold (CAS 176905-99-0) represents a highly versatile pharmacophore in modern medicinal and agrochemical design. By combining a highly aromatic, electron-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-cyclohexyl-2H-1,3-benzodioxol-5-amine scaffold (CAS 176905-99-0) represents a highly versatile pharmacophore in modern medicinal and agrochemical design. By combining a highly aromatic, electron-rich 1,3-benzodioxole core with a bulky, lipophilic cyclohexyl moiety, this building block enables the synthesis of derivatives with diverse biological activities. This whitepaper dissects the core mechanisms of action of these derivatives across three distinct pharmacological domains: metabolic enzyme inhibition (α-amylase), agrochemical receptor agonism (TIR1), and central nervous system (CNS) monoamine transporter modulation.

Pharmacophore Dynamics: The Benzodioxole-Cyclohexyl Axis

The fundamental reactivity and binding affinity of this class of compounds stem from their unique structural dichotomy. The 1,3-benzodioxole core contains a benzene ring fused with a five-membered dioxole ring[1]. The two adjacent oxygen atoms in the dioxole ring increase the electron density of the aromatic system, making the ring highly reactive and serving as potent hydrogen-bond acceptors in biological active sites[1].

Conversely, the N-cyclohexyl substitution introduces a non-planar, lipophilic domain. In drug design, this bulky group serves a critical function: it dictates steric interactions within target binding pockets and significantly alters the pharmacokinetic profile by increasing membrane permeability.

Divergent Mechanisms of Action

Metabolic Target Inhibition: α-Amylase (Antidiabetic)

Recent in vitro and in vivo studies have identified benzodioxole carboxamide derivatives as potent inhibitors of α-amylase, a critical enzyme in carbohydrate digestion[2].

  • Mechanism: These derivatives act via competitive inhibition. The electron-rich dioxole oxygens form essential hydrogen bonds with the catalytic residues of the α-amylase active cleft. Simultaneously, the bulky N-cyclohexyl or related aryl substituents occupy the hydrophobic sub-sites of the enzyme, physically occluding the active site and preventing the entry of complex carbohydrates[3].

  • In Vivo Efficacy: By halting carbohydrate breakdown, these compounds prevent postprandial blood glucose spikes. In streptozotocin-induced diabetic models, administration of potent benzodioxol derivatives successfully reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL[3].

Agrochemical Target Activation: TIR1 Auxin Receptor Agonism

Thioacetamide derivatives of benzodioxolamines (e.g., compound K-10) have been engineered as highly potent auxin receptor agonists for crop enhancement[4].

  • Mechanism: The benzodioxole moiety acts as a bioisostere for the indole ring of natural auxins (like Indole-3-acetic acid, IAA). The derivative binds with high affinity to the TIR1 (Transport Inhibitor Response 1) receptor[4]. This binding induces a conformational change that enhances the interaction between the SCF^TIR1 ubiquitin ligase complex and Aux/IAA repressor proteins. The repressors are subsequently polyubiquitinated and degraded by the 26S proteasome, unleashing Auxin Response Factors (ARFs) that drive robust root elongation and lateral root generation[4].

CNS Target Modulation: Monoamine Transporters

Benzodioxol-5-amine derivatives structurally related to phenethylamines, such as (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), interact directly with monoamine transporters (SERT, DAT, and NET)[5].

  • Mechanism: Rather than merely blocking reuptake, these compounds often act as substrates for the transporters. Upon binding, they induce reverse transport, leading to the non-vesicular release of neurotransmitters (primarily serotonin) from the presynaptic terminal into the synaptic cleft[5]. The steric bulk of the cyclohexyl group is critical here; it shifts the pharmacological profile away from the direct psychostimulant activity typically associated with smaller N-alkyl groups, maintaining entactogen-like discriminative stimulus properties without severe neurodegenerative toxicity[6].

Quantitative Pharmacological Profiles

To facilitate rapid comparison, the quantitative data for the various derivative classes synthesized from the benzodioxole-amine scaffold are summarized below.

Derivative ClassPrimary TargetMechanism of ActionKey Pharmacological EffectIC50 / Efficacy
Benzodioxol Carboxamides α-AmylaseCompetitive active-site inhibitionAntidiabetic (Reduces postprandial glucose)IC50: 0.68 – 0.85 µM
Benzodioxol Thioacetamides TIR1 ReceptorSCF^TIR1 complex activationRoot growth promotion (Agrochemical)Promotive rate: 34.4% - 65.1% (at 1-5 µM)
N-Alkyl Benzodioxolamines SERT / DATSubstrate-induced reverse transportPsychoactive / Entactogenic modulationComplete substitution for MDMA cues in vivo

Self-Validating Experimental Protocols

As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols detail not just the how, but the causality behind each methodological choice to ensure self-validating experimental systems.

Synthesis of Benzodioxole Carboxamide Derivatives

This protocol describes the coupling of a carboxylic acid with N-cyclohexyl-2H-1,3-benzodioxol-5-amine[3].

  • Solubilization: Dissolve the benzo[d][1,3]dioxole-5-carboxylic acid precursor in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is strictly required to prevent the premature hydrolysis of the highly reactive activated ester intermediate.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) under an argon atmosphere.

    • Causality: EDCI activates the carboxyl group to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a stable yet reactive acylpyridinium intermediate that prevents unwanted rearrangement to an inactive N-acylurea[3]. The argon atmosphere acts as a self-validating control against atmospheric moisture degradation.

  • Nucleophilic Attack: After 30 minutes, introduce the N-cyclohexyl-2H-1,3-benzodioxol-5-amine and stir for 48 hours.

    • Causality: The bulky cyclohexyl group introduces significant steric hindrance; a prolonged 48-hour reaction time is mandatory to ensure complete nucleophilic attack.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting amine spot and the emergence of a distinct, less polar product spot confirm the successful formation of the amide bond.

Workflow S1 Carboxylic Acid + Anhydrous DCM S2 Add EDCI & DMAP (Argon, 30 min) S1->S2 Solubilization S3 O-Acylisourea Intermediate S2->S3 Activation S4 Add Benzodioxol-5-amine (Stir 48h) S3->S4 Nucleophilic Attack S5 Carboxamide Derivative (Target Product) S4->S5 Purification via TLC

Caption: Synthesis workflow of benzodioxole carboxamides via EDCI/DMAP coupling.

In Vitro α-Amylase Inhibition Assay

This colorimetric assay utilizes 3,5-dinitrosalicylic acid (DNSA) to quantify enzyme inhibition.

  • Equilibration: Incubate α-amylase with varying concentrations of the benzodioxole derivative at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the bulky inhibitor to establish equilibrium binding within the enzyme's active cleft before the substrate is introduced, ensuring accurate IC50 calculations[3].

  • Substrate Cleavage: Add 1% starch solution and incubate for exactly 15 minutes.

    • Causality: Starch acts as the substrate. Strict time control ensures the reaction remains in the linear phase of enzyme kinetics.

  • Termination & Color Development: Add DNSA reagent and boil the mixture for 5 minutes.

    • Causality: Boiling denatures the enzyme, halting the reaction instantly. Simultaneously, DNSA reacts with the reducing sugars (maltose) generated by amylase cleavage, reducing the yellow DNSA to 3-amino-5-nitrosalicylic acid (a red-brown complex).

  • Spectrophotometric Validation: Measure absorbance at 540 nm.

    • Self-Validation: A control blank (buffer instead of enzyme) must be run in parallel to subtract the background absorbance of unreacted DNSA. A dose-dependent decrease in absorbance relative to the uninhibited enzyme control quantitatively validates the inhibitory potency.

Visualizing the TIR1 Signaling Pathway

The following diagram maps the precise molecular cascade triggered when a benzodioxole derivative acts as an agrochemical auxin receptor agonist.

Pathway A Benzodioxole Derivative (e.g., K-10) B TIR1 Receptor Binding A->B High Affinity Binding (Indole Mimic) C SCFTIR1 Ubiquitin Ligase Activation B->C Conformational Change D Aux/IAA Repressor Ubiquitination C->D Recruits Aux/IAA E 26S Proteasome Degradation D->E Polyubiquitin Tagging F ARF (Auxin Response Factor) Release E->F Removes Repression G Transcription of Root Growth Genes F->G Promoter Activation

Caption: TIR1 Auxin Receptor Signaling Pathway modulated by Benzodioxole Derivatives.

References

  • [4] Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. URL:

  • [1] Understanding 1,3-Benzodioxole. ChemicalBook. URL:

  • [2] An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine for Novel Compound Design. Benchchem. URL:

  • [5] An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine: Properties and Characteristics. Benchchem. URL:

  • [6] (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. PubMed/NIH. URL:

  • [3] Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. URL:

Sources

Exploratory

In vitro toxicity and safety profile of N-cyclohexyl-2H-1,3-benzodioxol-5-amine

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N-cyclohexyl-2H-1,3-benzodioxol-5-amine Introduction N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a synthetic compound featuring a benzodioxole moi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N-cyclohexyl-2H-1,3-benzodioxol-5-amine

Introduction

N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a synthetic compound featuring a benzodioxole moiety, a structure common to several psychoactive substances. As with any novel chemical entity intended for potential therapeutic development or encountered as a new psychoactive substance (NPS), a thorough assessment of its safety profile is paramount. The increasing emphasis on reducing animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle, has propelled the use of in vitro toxicology assays as a primary screening tool.[1][2] These methods offer a high-throughput, cost-effective, and mechanistically informative approach to identify potential hazards early in the development pipeline or for regulatory assessment.[3]

This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of N-cyclohexyl-2H-1,3-benzodioxol-5-amine. We will delve into the critical assays required, explaining the scientific rationale behind each experimental choice and providing validated protocols. The focus is on building a self-validating, tiered testing strategy that moves from broad cytotoxicity assessments to specific organ toxicity and metabolic interactions, providing a robust data package for informed decision-making.

Tier 1: Foundational Toxicity Assessment

The initial tier of assessment establishes the fundamental interaction of the compound with biological systems, determining its general cytotoxicity and potential to cause genetic damage.

A. Basal Cytotoxicity Assessment

The first step in any toxicity profile is to determine the concentrations at which the compound elicits overt cell death. This data is crucial for two reasons: it provides a preliminary indication of acute toxicity and, more importantly, it defines the sub-lethal concentration range for subsequent, more sensitive assays like genotoxicity and neurotoxicity, where cell death would be a confounding factor.

The MTT assay, a colorimetric method, is a standard and reliable choice for assessing cell metabolic activity as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a process driven by NAD(P)H-dependent oxidoreductase enzymes.[4]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human-derived cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare a serial dilution of N-cyclohexyl-2H-1,3-benzodioxol-5-amine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a relevant exposure period, typically 24 or 48 hours, at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Representative Basal Cytotoxicity Data

Cell LineExposure Time (hr)Test Compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HepG2 (Liver)24125.51.2
SH-SY5Y (Neuronal)2498.20.9
HEK293 (Kidney)24150.81.5
B. Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a potential precursor to carcinogenesis. The in vitro micronucleus (MN) test is a comprehensive method that can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[6][7] This assay is recommended by OECD Test Guideline 487.

Causality Behind Experimental Choice: The selection of a cell line like TK6 is crucial because these human lymphoblastoid cells have a stable karyotype and grow in suspension, which facilitates scoring by flow cytometry for high-throughput analysis.[6] The inclusion of a metabolic activation system (S9 mix), a liver homogenate fraction, is essential because many compounds are not genotoxic themselves but are converted to genotoxic metabolites by cytochrome P450 enzymes.[7]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Cell Culture: Culture TK6 cells in suspension to a suitable density.

  • Compound Exposure: Treat cells with at least three non-cytotoxic concentrations of N-cyclohexyl-2H-1,3-benzodioxol-5-amine, selected based on prior cytotoxicity data (typically below 55±5% cytotoxicity).[7] Perform parallel experiments with and without S9 metabolic activation.

  • Controls: Include a vehicle control (e.g., DMSO), a positive control without S9 (e.g., Mitomycin C), and a positive control with S9 (e.g., Cyclophosphamide).

  • Incubation: For short-term treatment, expose cells for 3-5 hours, then wash and incubate for a recovery period of 1.5-2 normal cell cycles (approx. 26 hours for TK6 cells).[7]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cell division at the binucleate stage, which makes scoring micronuclei specific to cells that have undergone one mitosis.

  • Harvesting and Staining: Harvest cells, treat with a hypotonic solution, and fix. Stain the cells with a DNA-specific dye (e.g., propidium iodide) and a cytoplasmic stain.

  • Scoring: Analyze at least 2000 cells per concentration for the presence of micronuclei using flow cytometry or microscopy. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Diagram 1: General Workflow for In Vitro Toxicity Assessment

G cluster_tier1 Tier 1: Foundational Assessment cluster_tier2 Tier 2: Organ-Specific Toxicity & Metabolism cluster_tier3 Tier 3: Integrated Analysis A Basal Cytotoxicity (e.g., MTT Assay) B Genotoxicity (e.g., Micronucleus Test) A->B Determines conc. for subsequent assays C Neurotoxicity (SH-SY5Y, MEA) B->C Proceed if non-genotoxic or for hazard characterization D Cardiotoxicity (hERG Assay) B->D Proceed if non-genotoxic or for hazard characterization E Metabolic Profile (CYP450 Inhibition) B->E Proceed if non-genotoxic or for hazard characterization F Integrated Safety Profile & Risk Assessment C->F D->F E->F

Caption: A tiered approach to in vitro safety assessment.

Tier 2: Organ-Specific Toxicity and Metabolic Profile

Assuming the compound is not overtly cytotoxic or genotoxic at low concentrations, the next tier investigates its effects on specific organ systems that are likely targets based on its chemical class. For a psychoactive substance analog, the primary concerns are neurotoxicity and cardiotoxicity.[8]

A. Neurotoxicity Assessment

As a suspected NPS, evaluating the neurotoxic potential of N-cyclohexyl-2H-1,3-benzodioxol-5-amine is obligatory. Human neuroblastoma cell lines, such as SH-SY5Y, are widely used models because they can be differentiated into a more mature neuron-like phenotype expressing key neuronal markers like tyrosine hydroxylase.[9]

More advanced and physiologically relevant models involve using human induced pluripotent stem cell (hiPSC)-derived neurons.[10] When cultured on microelectrode arrays (MEA), these neurons form functional networks, allowing for the real-time measurement of electrophysiological activity. A substance that alters the firing rate or synchronicity of these networks is indicative of functional neurotoxicity, an endpoint far more sensitive than cell viability alone.[10]

Experimental Protocol: MEA with hiPSC-Derived Neurons

  • Culture: Plate hiPSC-derived neurons on MEA plates and allow them to mature for several weeks until they form a stable, spontaneously active neuronal network.

  • Baseline Recording: Record baseline electrical activity (spike rate, burst frequency, network synchronicity) for at least 10 minutes.

  • Compound Addition: Add the test compound at various sub-lethal concentrations.

  • Post-Exposure Recording: Record network activity continuously for a desired period (e.g., 1 hour) after compound addition.

  • Washout & Recovery: Wash out the compound and record activity to assess the reversibility of the effects.

  • Data Analysis: Compare post-exposure activity parameters to the baseline. A significant change indicates potential functional neurotoxicity.

Table 2: Representative Functional Neurotoxicity Data (MEA)

Concentration (µM)Mean Firing Rate (% of Baseline)Network Burst Frequency (% of Baseline)
Vehicle Control98.5 ± 4.1101.2 ± 5.5
195.3 ± 3.897.4 ± 6.1
1062.1 ± 5.245.8 ± 7.3
5015.4 ± 2.95.1 ± 1.8
Statistically significant change from baseline (p < 0.05)
B. Cardiotoxicity Assessment: hERG Channel Inhibition

A significant safety concern for many classes of drugs is the potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to a fatal arrhythmia called Torsade de Pointes.[11] This effect is most often caused by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[12] Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement and a critical safety checkpoint.

Causality Behind Experimental Choice: The automated patch-clamp technique is the gold standard for assessing hERG inhibition. It directly measures the flow of potassium ions through the hERG channel in cells stably expressing it (e.g., HEK293 cells), providing precise and high-throughput data on channel blockage.[11]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line (e.g., HEK293) stably transfected with the hERG channel.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Cell Clamping: Capture individual cells and establish a whole-cell patch-clamp configuration.

  • Baseline Current: Record the baseline hERG tail current using a specific voltage protocol designed to elicit and measure the current accurately.

  • Compound Application: Apply the vehicle control, followed by sequentially increasing concentrations of N-cyclohexyl-2H-1,3-benzodioxol-5-amine (e.g., 0.1, 1, 10 µM) to the same cell.[11]

  • Current Measurement: Measure the hERG current at each concentration after it reaches a steady state.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC50 value for hERG channel inhibition.

Diagram 2: Mechanism of hERG Inhibition and QT Prolongation

G compound N-cyclohexyl-2H-1,3- benzodioxol-5-amine herg hERG K+ Channel in Cardiomyocyte compound->herg Binds to and Inhibits k_flow K+ Efflux herg->k_flow Allows blocked_herg Blocked hERG Channel repolarization Normal Cardiac Repolarization k_flow->repolarization Drives qt_normal Normal QT Interval repolarization->qt_normal Results in reduced_k_flow Reduced K+ Efflux blocked_herg->reduced_k_flow Leads to delayed_repol Delayed Repolarization reduced_k_flow->delayed_repol Causes qt_prolong QT Prolongation Risk (Torsade de Pointes) delayed_repol->qt_prolong Results in

Caption: Inhibition of the hERG channel disrupts cardiac repolarization.

C. Metabolic Profile and CYP450 Inhibition

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a well-known structural alert. It can be metabolized by cytochrome P450 (CYP) enzymes to form a reactive carbene species, which then binds tightly to the heme iron of the CYP enzyme, forming a metabolic-intermediate (MI) complex.[13] This results in mechanism-based inhibition, which can lead to significant drug-drug interactions if the compound is co-administered with other drugs metabolized by the same CYP isoform.[14]

Causality Behind Experimental Choice: It is essential to screen the compound against the major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[14] A fluorescent-based assay using human liver microsomes is a rapid and effective method for initial screening. If inhibition is observed, a more detailed time-dependent inhibition (TDI) study is required to confirm mechanism-based inactivation.

Experimental Protocol: CYP450 Inhibition Assay (Fluorescent)

  • Reagents: Prepare human liver microsomes, a panel of fluorescent probe substrates specific for each CYP isoform, and the NADPH-generating system.

  • Incubation: In a 96-well plate, pre-incubate the microsomes with a range of concentrations of the test compound (and a known inhibitor as a positive control) for a short period.

  • Initiate Reaction: Add the specific fluorescent probe substrate and the NADPH-generating system to start the metabolic reaction.

  • Incubation: Incubate at 37°C for the optimal reaction time for that specific isoform.

  • Stop Reaction: Terminate the reaction (e.g., by adding acetonitrile).

  • Read Fluorescence: Measure the fluorescence of the metabolized product on a plate reader.

  • Data Analysis: Calculate the percent inhibition of CYP activity for each concentration and determine the IC50 value.

Table 3: Representative CYP450 Inhibition Profile

CYP IsoformTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A2> 50Furafylline2.1
CYP2C9> 50Sulfaphenazole0.8
CYP2C1915.2Ticlopidine1.5
CYP2D68.9Quinidine0.05
CYP3A41.3 Ketoconazole0.03

The strong inhibition observed for CYP3A4 would warrant a follow-up time-dependent inhibition study to confirm mechanism-based inactivation, a significant safety liability.

Integrated Data Analysis and Risk Assessment

The final step is to synthesize the data from all tiers to construct a comprehensive in vitro safety profile.

  • Therapeutic Index Estimation: The IC50 values from cytotoxicity assays (Tier 1) are compared with the effective concentrations from functional assays (Tier 2). A large window between the cytotoxic concentration and the concentration that causes organ-specific effects (e.g., neurotoxicity or hERG inhibition) suggests a more favorable safety profile.

  • Hazard Identification: The results clearly identify specific hazards. For our representative data, the key liabilities for N-cyclohexyl-2H-1,3-benzodioxol-5-amine would be:

    • Moderate Neurotoxicity: Indicated by the suppression of neuronal network activity at concentrations below the cytotoxicity threshold.

    • Potential Cardiotoxicity: A low micromolar IC50 in the hERG assay is a significant warning sign.

    • High Risk of Drug-Drug Interactions: Potent inhibition of CYP3A4, likely mechanism-based due to the benzodioxole structure, is a major clinical concern.

  • Risk Characterization: While in vitro data cannot predict human risk with certainty, it provides a strong basis for decision-making. The combination of potential neurotoxicity, cardiotoxicity, and a high likelihood of metabolic drug interactions would classify N-cyclohexyl-2H-1,3-benzodioxol-5-amine as a compound with a significant safety risk, warranting extreme caution or discontinuation in a drug development context.

Conclusion

This technical guide outlines a logical, tiered strategy for evaluating the in vitro toxicity of N-cyclohexyl-2H-1,3-benzodioxol-5-amine. By systematically assessing basal cytotoxicity, genotoxicity, organ-specific toxicity (neurotoxicity and cardiotoxicity), and metabolic liabilities, researchers can build a robust safety profile. The structural motifs of this compound—the cyclohexylamine common in stimulants and the benzodioxole known for CYP inhibition—necessitate a targeted approach focusing on these specific endpoints. The integration of data from these validated in vitro assays provides a powerful, non-animal-based method for identifying hazards and managing risk for novel chemical entities.

References

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  • Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. (n.d.).
  • 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem. (n.d.).
  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN - Unodc. (n.d.).
  • Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants - DTIC. (2023, May 29).
  • Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights - MDPI. (n.d.).

Sources

Foundational

N-Cyclohexyl-2H-1,3-benzodioxol-5-amine: Structural Profiling, Synthetic Methodology, and Pharmacological Utility

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery, the rational selection of chemical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the rational selection of chemical building blocks is paramount to optimizing both target affinity and pharmacokinetic (PK) profiles. N-cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS: 176905-99-0) represents a highly versatile secondary amine scaffold. By marrying the lipophilic, sterically demanding cyclohexyl group with the privileged 1,3-benzodioxole (methylenedioxybenzene) pharmacophore, this compound serves as a critical intermediate in the synthesis of bespoke chemical libraries.

As a Senior Application Scientist, I have structured this technical guide to transcend basic chemical properties. Herein, we will dissect the molecular architecture of this compound, outline a self-validating synthetic protocol for its generation, and explore the mechanistic causality behind its interactions with hepatic cytochrome P450 (CYP450) enzymes.

Physicochemical Profiling and Structural Analysis

The utility of N-cyclohexyl-2H-1,3-benzodioxol-5-amine stems directly from its structural formula (C₁₃H₁₇NO₂ ). The molecule consists of a secondary amine bridging a bulky aliphatic ring (cyclohexane) and an electron-rich aromatic system fused to a dioxolane ring.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for predicting the behavior of this scaffold in both synthetic workflows and biological systems .

PropertyValueStructural / Pharmacological Implication
Chemical Name N-cyclohexyl-2H-1,3-benzodioxol-5-amineIUPAC standard nomenclature.
CAS Registry Number 176905-99-0Unique identifier for procurement and database querying.
Molecular Formula C₁₃H₁₇NO₂Defines stoichiometric calculations for synthesis.
Molecular Weight 219.28 g/mol Low MW allows for downstream derivatization without violating Lipinski’s Rule of 5.
Exact Mass 219.1259 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1The secondary amine (N-H) provides a single point for hydrogen bond donation.
H-Bond Acceptors 3Two oxygen atoms in the dioxolane ring and one nitrogen atom.
Topological Polar Surface Area 30.5 ŲHigh membrane permeability; ideal for CNS-targeted drug design.

Synthetic Methodology: Direct Reductive Amination

The most robust method for synthesizing N-cyclohexyl-2H-1,3-benzodioxol-5-amine is the direct reductive amination of 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) with cyclohexanone. To prevent over-alkylation and ensure high yields, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .

As established by, STAB is the reagent of choice because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it unreactive toward most ketones but highly reactive toward protonated iminium ions .

Self-Validating Experimental Protocol

Note: This protocol is designed as a self-validating system. Expected analytical checkpoints are embedded within the steps to ensure continuous quality control.

Step 1: Reagent Preparation & Condensation

  • Action: In a flame-dried round-bottom flask under nitrogen, dissolve 1,3-benzodioxol-5-amine (1.0 eq, 10 mmol) and cyclohexanone (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality: DCE is selected over methanol because STAB can slowly degrade in protic solvents, and DCE provides optimal solubility for the bulky hydrophobic intermediates.

  • Action: Add glacial acetic acid (1.0 eq, 10 mmol) and stir at room temperature for 30 minutes.

  • Validation Checkpoint: A slight color change (often yellowing) indicates the formation of the intermediate iminium ion.

Step 2: Hydride Reduction

  • Action: Add Sodium Triacetoxyborohydride (1.5 eq, 15 mmol) portion-wise over 10 minutes to control mild exothermicity. Stir the reaction at ambient temperature for 12–16 hours.

  • Causality: The stepwise addition prevents thermal degradation of the iminium intermediate. STAB selectively reduces the iminium ion over the unreacted cyclohexanone, preventing the formation of cyclohexanol byproducts.

  • Validation Checkpoint: Thin-Layer Chromatography (TLC) using 80:20 Hexanes/Ethyl Acetate should show the disappearance of the primary amine starting material (Rf ~0.3) and the appearance of a new, less polar product spot (Rf ~0.6).

Step 3: Quenching and Workup

  • Action: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.

  • Causality: NaHCO₃ neutralizes the acetic acid and hydrolyzes unreacted borohydride species. Crucially, it breaks down stable boron-amine complexes that can otherwise trap the product in the aqueous layer, thereby rescuing the isolated yield.

  • Action: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Analytical Quality Control (QC)

  • LC-MS: Run the crude residue on a C18 column (Water/Acetonitrile + 0.1% Formic Acid). You must observe a dominant peak with [M+H]⁺ m/z = 220.1 .

  • ¹H NMR (CDCl₃, 400 MHz): Validate purity by identifying the diagnostic methylenedioxy protons as a sharp singlet at ~5.90 ppm (2H). The aromatic protons will appear as a multiplet at 6.15–6.70 ppm (3H), and the cyclohexyl methine proton adjacent to the nitrogen will appear as a broad multiplet around 3.20 ppm (1H).

ReductiveAmination Amine 1,3-Benzodioxol-5-amine (Nucleophile) Iminium Iminium Ion Intermediate Amine->Iminium +H+, -H2O Ketone Cyclohexanone (Electrophile) Ketone->Iminium Product N-cyclohexyl-2H-1,3- benzodioxol-5-amine Iminium->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- transfer

Caption: Synthetic workflow of N-cyclohexyl-2H-1,3-benzodioxol-5-amine via reductive amination.

Pharmacological Relevance: The Benzodioxole Pharmacophore

Beyond its utility as a synthetic intermediate, the 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry. It is frequently utilized as a bioisostere for catechol or benzothiazole rings, improving the lipophilicity and metabolic stability of the parent drug.

Mechanism-Based Inactivation (MBI) of CYP450

One of the most critical pharmacological features of compounds containing a 1,3-benzodioxole ring is their interaction with hepatic Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2C9 .

When a drug candidate synthesized from N-cyclohexyl-2H-1,3-benzodioxol-5-amine enters the liver, the methylenedioxy carbon can undergo CYP-mediated oxidation.

  • Oxidation: The enzyme abstracts a hydrogen atom from the methylene bridge, followed by oxygen rebound to form a highly reactive intermediate.

  • Carbene Formation: This intermediate rapidly collapses, expelling water to generate a reactive carbene species.

  • Heme Adduction: The carbene forms a stable, coordinate covalent bond with the iron atom of the CYP450 heme prosthetic group.

Strategic Utility: This process results in Mechanism-Based Inactivation (MBI) of the enzyme. In drug development, this property is often intentionally harnessed to create "pharmacokinetic boosters" (similar to cobicistat), which inhibit CYP3A4 to intentionally prolong the half-life of co-administered therapeutics.

CYPMBI Scaffold Benzodioxole Moiety (Substrate) CYP CYP450 Enzyme (e.g., CYP3A4) Scaffold->CYP Binding Carbene Reactive Carbene Intermediate CYP->Carbene Oxidation Adduct Carbene-Heme Adduct (Irreversible Binding) Carbene->Adduct Coordinate Covalent Bond Outcome Metabolic Inhibition (PK Boosting) Adduct->Outcome Enzyme Inactivation

Caption: Mechanism-based inactivation of CYP450 enzymes by the benzodioxole pharmacophore.

Conclusion

N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a highly valuable secondary amine for library generation. By understanding its precise molecular weight (219.28 g/mol ) and structural nuances, chemists can efficiently execute direct reductive aminations using STAB to yield high-purity intermediates. Furthermore, acknowledging the mechanistic realities of the benzodioxole ring's interaction with CYP450 enzymes allows pharmacologists to rationally predict and utilize its metabolic profile during lead optimization.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

Preclinical Pharmacokinetic Profiling of N-Cyclohexyl-2H-1,3-Benzodioxol-5-Amine (NCBA): Metabolic Pathways, CYP450 Interactions, and Analytical Workflows

Target Audience: Pharmacokineticists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary N-Cyclohexyl-2H-1,3-benzodioxol-5-amine (NCBA), structurally cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

N-Cyclohexyl-2H-1,3-benzodioxol-5-amine (NCBA), structurally characterized by a 1,3-benzodioxole (methylenedioxy) ring coupled to a secondary cyclohexylamine, presents a complex and highly reactive pharmacokinetic (PK) profile. In preclinical drug development, compounds harboring these specific pharmacophores are heavily scrutinized due to their propensity for mechanism-based inhibition (MBI) of cytochrome P450 (CYP450) enzymes and the generation of toxic electrophilic intermediates.

This whitepaper provides an in-depth mechanistic analysis of NCBA’s metabolic liabilities, detailing the causality behind its biotransformation pathways. Furthermore, it establishes self-validating in vitro experimental workflows designed to trap reactive metabolites and quantify time-dependent inhibition, ensuring robust data integrity for investigational new drug (IND) enabling studies.

Structural Determinants of Pharmacokinetics

The PK behavior of NCBA is dictated by two distinct structural motifs, each serving as a substrate for specific Phase I oxidative pathways:

The 1,3-Benzodioxole Moiety: Demethylenation and Quinone Formation

The 1,3-benzodioxole group is highly susceptible to CYP-mediated O-demethylenation, primarily driven by CYP3A4 and CYP2D6[1]. This oxidation generates a transient carbene intermediate that can covalently coordinate with the heme iron of the CYP enzyme, leading to potent mechanism-based inactivation[2]. Alternatively, the ring opens to yield a catechol derivative. Catechols are notoriously air-labile and rapidly oxidize into electrophilic ortho-quinones[1]. These ortho-quinones are highly reactive species that can covalently bind to cellular macromolecules (proteins, nucleic acids), a mechanism directly implicated in the hepatotoxicity of several benzodioxole-containing drugs[3].

The Secondary Cyclohexylamine Moiety: N-Hydroxylation and MI Complexes

Secondary alkylamines undergo sequential metabolism via N-dealkylation and N-hydroxylation. The N-hydroxylation of the cyclohexylamine nitrogen yields a secondary hydroxylamine, which can undergo further oxidation to form a metabolic-intermediate (MI) complex[4]. These MI complexes bind tightly to the ferrous heme of CYP450 enzymes, exhibiting a characteristic Soret absorbance peak at 455 nm and causing severe time-dependent inhibition (TDI)[4]. Furthermore, kinetic isotope studies indicate that the rate of deamination versus N-hydroxylation is heavily dependent on alpha-carbon deprotonation rates.

MetabolicPathways NCBA N-Cyclohexyl-2H-1,3- benzodioxol-5-amine (Parent Drug) Demethyl Demethylenation (CYP3A4 / CYP2D6) NCBA->Demethyl NDealk N-Dealkylation (CYP450) NCBA->NDealk NHydrox N-Hydroxylation (CYP450) NCBA->NHydrox Catechol Catechol Intermediate (Air-labile) Demethyl->Catechol Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation GSH GSH Adduct (Detoxification) Quinone->GSH GSH Trapping PrimaryAmine 3,4-Methylenedioxyaniline + Cyclohexanone NDealk->PrimaryAmine MIComplex MI Complex (455 nm) (Time-Dependent Inhibition) NHydrox->MIComplex

Fig 1. CYP450-mediated metabolic pathways of NCBA and reactive intermediate formation.

Quantitative Data Summaries

To effectively profile NCBA, DMPK scientists must monitor specific mass shifts and kinetic parameters. The tables below summarize the expected quantitative metrics based on the structural liabilities of the compound.

Table 1: Predicted Phase I Metabolites of NCBA

Metabolic PathwayPrimary Enzyme(s)Intermediate / ProductMass Shift (Δ Da)Toxicological Implication
O-Demethylenation CYP3A4, CYP2D6Catechol-12Precursor to reactive ortho-quinones.
Quinone Formation Spontaneous (Oxidation)Ortho-Quinone-14 (from parent)Electrophilic stress; covalent protein binding.
N-Dealkylation CYP3A4, CYP1A23,4-Methylenedioxyaniline-82Loss of cyclohexyl group; potential for N-nitrosation.
N-Hydroxylation CYP3A4, FMOsSecondary Hydroxylamine+16Formation of MI complexes (CYP inhibition).
Aliphatic Hydroxylation CYP3A4Hydroxy-cyclohexyl-NCBA+16Generally benign; facilitates Phase II glucuronidation.

Table 2: Standardized In Vitro PK Parameters for NCBA Profiling

ParameterAssay SystemTarget ThresholdBiological Rationale
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes (HLMs)< 30 µL/min/mgAssesses first-pass hepatic metabolism rate.
IC50​ Shift (TDI) Recombinant CYP3A4> 3-fold shiftIndicates mechanism-based inhibition via MI complexes.
GSH Adduct Ratio HLMs + 5mM GSH< 5% of total metabolitesQuantifies the fraction of drug converted to reactive quinones.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical reality of the metabolites being investigated.

Protocol 1: Reactive Metabolite Trapping via LC-HRMS

Causality Check:Ortho-quinones generated from the 1,3-benzodioxole ring are highly electrophilic and transient. Without a nucleophilic trap, they will covalently bind to microsomal proteins and precipitate during sample preparation, resulting in false-negative LC-MS data[3]. We utilize Glutathione (GSH) as a soft nucleophile to intercept the quinone, forming a stable, water-soluble adduct[1].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Trapping Agent Addition: Fortify the matrix with 5.0 mM reduced Glutathione (GSH). Validation Note: The high concentration of GSH ensures pseudo-first-order trapping kinetics, outcompeting non-specific protein binding.

  • Substrate Introduction: Spike NCBA to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1.0 mM NADPH.

    • Self-Validation Control: Concurrently run a negative control where NADPH is replaced with an equivalent volume of buffer. This proves that any detected GSH-adduct is strictly dependent on CYP450 oxidative turnover, ruling out spontaneous chemical degradation.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for the neutral loss of 129 Da (pyroglutamic acid) characteristic of GSH adducts.

Workflow Step1 Incubation Prep HLMs + NCBA + GSH Step2 Reaction Initiation Add NADPH (37°C) Step1->Step2 Step3 Quenching Ice-cold Acetonitrile Step2->Step3 Step4 Centrifugation Protein Precipitation Step3->Step4 Step5 LC-HRMS Analysis Scan for [M+H]+ & Adducts Step4->Step5

Fig 2. Self-validating in vitro workflow for reactive metabolite trapping via LC-HRMS.

Protocol 2: Spectrophotometric Detection of MI Complexes

Causality Check: The secondary cyclohexylamine moiety of NCBA is prone to N-hydroxylation. The resulting hydroxylamine oxidizes to a nitroso intermediate that coordinates tightly with the ferrous ( Fe2+ ) heme of CYP450[4]. This coordination alters the electronic state of the porphyrin ring, shifting its absorbance maximum to 455 nm. Monitoring this wavelength provides real-time, quantitative data on mechanism-based inhibition.

Step-by-Step Methodology:

  • Baseline Establishment: Suspend HLMs (2.0 mg/mL) in 100 mM phosphate buffer (pH 7.4) in a dual-beam UV-Vis spectrophotometer cuvette. Record a baseline scan from 400 to 500 nm.

  • Substrate Addition: Add 50 µM NCBA to the sample cuvette.

  • Reduction: Add sodium dithionite ( Na2​S2​O4​ ) to both the reference and sample cuvettes to reduce the heme iron to the ferrous ( Fe2+ ) state.

  • Initiation & Monitoring: Add 1.0 mM NADPH to the sample cuvette. Continuously scan the 400–500 nm range every 2 minutes for 30 minutes.

  • Data Interpretation: The formation of an MI complex is confirmed by the time-dependent emergence of a distinct Soret peak at 455 nm.

    • Self-Validation Control: Use diltiazem or verapamil as a positive control in a parallel assay, as these are known to rapidly form 455 nm MI complexes[4].

Conclusion

The preclinical pharmacokinetic profiling of N-Cyclohexyl-2H-1,3-benzodioxol-5-amine requires a rigorous, mechanistically driven approach. Because of the dual liabilities posed by the 1,3-benzodioxole ring and the secondary cyclohexylamine, standard metabolic stability assays are insufficient. DMPK scientists must proactively deploy GSH trapping and spectrophotometric MI complex assays to accurately quantify the risks of covalent protein binding and time-dependent CYP inhibition. By utilizing the self-validating workflows outlined in this guide, development teams can ensure high-fidelity data generation, ultimately de-risking the compound prior to in vivo toxicological evaluation.

References

  • Cytochrome P450 Mediated Bioactivation of Saracatinib | Chemical Research in Toxicology Source: American Chemical Society (ACS) URL:[Link]

  • Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds Source: Taylor & Francis URL:[Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites Source: National Institutes of Health (NIH) URL:[Link]

  • Kinetic deuterium isotope effects on deamination and N-hydroxylation of cyclohexylamine by rabbit liver microsomes Source: OSTI.GOV URL:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of N-Cyclohexyl-2H-1,3-benzodioxol-5-amine at Room Temperature

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery and synthetic meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and synthetic methodology, secondary arylamines featuring bulky aliphatic substituents and electron-rich aromatic cores are ubiquitous. N-cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS: 176905-99-0) represents a classic archetype of this structural class. It combines a sterically demanding cyclohexyl group with a benzodioxole (methylenedioxybenzene) ring, a pharmacophore frequently utilized to modulate lipophilicity and metabolic stability.

As a Senior Application Scientist, I frequently encounter discrepancies between a molecule's theoretical thermodynamic stability and its practical shelf-life in solution. While N-cyclohexyl-2H-1,3-benzodioxol-5-amine is thermodynamically stable at room temperature (25°C) under inert conditions, its electron-rich secondary amine renders it susceptible to autoxidation, and its acetal-like benzodioxole core presents specific vulnerabilities. This whitepaper dissects the thermodynamic parameters governing this molecule's stability, elucidates its degradation pathways, and provides a self-validating experimental protocol for kinetic profiling.

Structural Thermodynamics & Causality of Stability

To understand the macroscopic stability of this compound, we must first deconstruct its microscopic thermodynamic drivers. The molecule's stability is dictated by three distinct structural domains:

Conformational Thermodynamics of the Cyclohexyl Ring

The N-cyclohexyl group exists predominantly in a chair conformation. The bulky 2H-1,3-benzodioxol-5-amine substituent strongly favors the equatorial position to minimize 1,3-diaxial steric clashes. The Gibbs free energy difference ( ΔG ) between the axial and equatorial conformers is approximately -1.5 to -2.0 kcal/mol, meaning that at room temperature, >95% of the molecules exist in the equatorial state. This steric bulk kinetically shields the nitrogen center to some degree, but it does not completely prevent oxidative degradation.

Electronic Effects and N-H Bond Dissociation

The nitrogen atom's lone pair is conjugated with the π -system of the benzodioxole ring. This resonance delocalization stabilizes the ground state but also lowers the oxidation potential of the amine. The N-H Bond Dissociation Enthalpy (BDE) for secondary arylamines is typically in the range of 85–88 kcal/mol [1]. Because this BDE is relatively low compared to primary aliphatic amines, the molecule is prone to hydrogen atom transfer (HAT) processes, leading to the formation of a resonance-stabilized aminyl radical when exposed to atmospheric oxygen or trace transition metals.

The Benzodioxole Core

The 1,3-benzodioxole moiety features a methylene bridge connecting two phenolic oxygens. The C-H bonds of this methylene group have a calculated BDE of approximately 90 kcal/mol [2]. While thermodynamically stable against spontaneous hydrolysis at neutral pH, this core can be oxidatively cleaved by highly reactive species (e.g., Cu(III)-OH complexes or triplet state radicals) [2]. However, at standard ambient temperature and pressure (SATP) without catalytic stressors, the benzodioxole ring remains thermodynamically locked.

Degradation Pathways at Room Temperature

Understanding why a molecule degrades is essential for designing storage and handling protocols. For N-cyclohexyl-2H-1,3-benzodioxol-5-amine, degradation at room temperature is almost exclusively driven by autoxidation , rather than hydrolysis.

  • Initiation: Trace oxygen or light induces the homolytic cleavage of the N-H bond, generating an aminyl radical.

  • Propagation: The aminyl radical reacts with ambient O2​ to form peroxy radicals, or it dimerizes/oligomerizes with other arylamine molecules. This is macroscopically observed as a color shift from off-white/colorless to dark red or brown—a hallmark of arylamine degradation[3].

  • Hydrolytic Resistance: The benzodioxole ring requires significant activation energy (typically strong aqueous acids and elevated temperatures) to undergo hydrolysis to the corresponding catechol. At 25°C in neutral media, this pathway is thermodynamically prohibited.

DegradationLogic Molecule N-cyclohexyl-2H-1,3- benzodioxol-5-amine O2 Atmospheric O2 (Autoxidation) Molecule->O2 Ambient Exposure H2O Neutral Aqueous Media (Hydrolysis) Molecule->H2O Solvation Radical Aminyl Radical Formation O2->Radical Low N-H BDE (~85 kcal/mol) Stable Thermodynamically Stable Core H2O->Stable High Activation Energy Degradation Oligomerization & Color Change (Red/Brown) Radical->Degradation Radical Propagation

Figure 1: Thermodynamic degradation logic of N-cyclohexyl-2H-1,3-benzodioxol-5-amine.

Experimental Methodologies for Stability Profiling

To rigorously validate the thermodynamic stability of this compound, we employ a self-validating experimental matrix. This protocol ensures that observed degradation is accurately attributed to either oxidative or thermal stress, ruling out solvent-mediated artifacts.

Protocol: Real-Time Thermodynamic Stability Monitoring

Objective: Quantify the half-life ( t1/2​ ) and degradation kinetics of the amine at 25°C under varying atmospheric conditions.

Materials:

  • N-cyclohexyl-2H-1,3-benzodioxol-5-amine (Purity >98%)

  • Degassed HPLC-grade Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for qNMR)

  • Amber glass vials and PTFE-lined caps

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the amine in degassed MeCN. Add 1 mM of the internal standard.

  • Matrix Aliquoting (Self-Validation):

    • Control Group (Inert): Aliquot 1 mL of stock into 5 amber vials inside an Argon-filled glovebox. Seal tightly.

    • Test Group (Ambient): Aliquot 1 mL of stock into 5 clear vials under ambient air. Leave caps loosely fitted to allow O2​ ingress.

  • Incubation: Store all vials in a temperature-controlled chamber at exactly 25.0°C.

  • Sampling & Quenching: At intervals of Day 0, Day 1, Day 7, Day 14, and Day 30, extract 100 µL from one vial of each group. Dilute with 900 µL of cold MeCN (containing 0.1% Formic Acid to protonate the amine and halt radical propagation).

  • Analysis: Analyze the samples via UPLC-MS (UV detection at 254 nm and 280 nm) and 1H -NMR. Calculate the remaining percentage of the parent compound relative to the internal standard.

Workflow Prep Sample Prep (Inert vs Ambient) Incubate Incubation (25°C, 0-30 Days) Prep->Incubate Analysis LC-MS & qNMR Quantification Incubate->Analysis Data Kinetic Parameter Extraction (t½) Analysis->Data

Figure 2: Experimental workflow for real-time stability and kinetic monitoring.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic parameters and kinetic degradation profiles based on the structural properties of secondary benzodioxol-amines.

Table 1: Estimated Thermodynamic Parameters at 298K
Structural FeatureParameterEstimated ValueCausality / Implication
N-H Bond Bond Dissociation Enthalpy (BDE)~85 - 88 kcal/molLow enough to permit spontaneous autoxidation in air.
Benzodioxole C-H Bond Dissociation Enthalpy (BDE)~90 kcal/molHighly stable under standard conditions; resists autoxidation.
Cyclohexyl Ring ΔG (Axial Equatorial)-1.7 kcal/molStrong preference for equatorial conformation, providing steric shielding.
Table 2: Kinetic Degradation Profile (25°C, 10 mM Concentration)
ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
MeCN (Degassed)ArgonDark (Amber)> 24 MonthsNone (Stable)
MeCN (Ambient)Ambient AirDark (Amber)~ 45 DaysAminyl radical oligomers
MeCN (Ambient)Ambient AirUV/Vis Light< 7 DaysPhoto-oxidized oligomers
Aqueous Buffer (pH 7)Ambient AirDark (Amber)~ 30 DaysN-oxides / Oligomers

Conclusion & Handling Recommendations

N-cyclohexyl-2H-1,3-benzodioxol-5-amine is inherently stable from a purely thermal and hydrolytic perspective at room temperature. The benzodioxole ring is robust, and the bulky cyclohexyl group provides a degree of steric protection. However, the electron-rich nature of the secondary arylamine makes it highly vulnerable to autoxidation via hydrogen atom transfer (HAT).

Best Practices for Researchers:

  • Storage: Store the neat solid under an inert atmosphere (Argon or Nitrogen) at 2–8°C to maximize shelf life, though short-term storage at room temperature is acceptable if sealed.

  • Handling in Solution: When preparing solutions for assays or synthesis, utilize degassed solvents. If the reaction requires room temperature conditions over several hours, maintain an inert blanket to prevent the formation of dark, oligomeric impurities that can poison downstream catalysts [3].

References

  • Redox and Acidity Properties of Alkyl- and Arylamine Radical Cations and the Corresponding Aminyl Radicals. The Journal of Physical Chemistry. 1

  • Distinct Hydrogen Atom Transfer and Radical Capture Reactivity of Copper(III) OH/F Complexes Enables Site-Selective C(sp3)–H 18F-fluorination. National Institutes of Health (PMC) / ChemRxiv. 2

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development and Validation for N-Cyclohexyl-2H-1,3-benzodioxol-5-amine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Introduction & Chemical Profiling The quantification of N-cyclohexyl-2H-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Chemical Profiling

The quantification of N-cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS: 176905-99-0) presents a unique set of chromatographic challenges. Structurally, the molecule features a lipophilic cyclohexyl group attached to a secondary amine, which is further conjugated to a 1,3-benzodioxole (methylenedioxybenzene) ring.

From an analytical perspective, this compound is moderately hydrophobic (estimated LogP ~3.5) and basic (estimated pKa ~5.5). The combination of a secondary amine and an aromatic system means that while it possesses an excellent UV chromophore, it is highly susceptible to severe peak tailing on standard silica-based stationary phases. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the chemical interactions at the column level.

Method Development Rationale: Controlling Causality

As analytical scientists, we must treat method development not as a trial-and-error exercise, but as a system of controlled chemical interactions. The most critical challenge with N-cyclohexyl-2H-1,3-benzodioxol-5-amine is peak tailing .

The Causality of Peak Tailing

In reversed-phase HPLC, peak tailing for basic secondary amines is rarely an instrument issue; it is a chemical one. At a mid-range mobile phase pH (e.g., pH 4.0–7.0), the residual silanol groups (Si-OH) on the silica stationary phase become deprotonated and ionized (Si-O⁻)[1][2]. Simultaneously, the secondary amine of our analyte is protonated (NH₂⁺). This creates a secondary ion-exchange retention mechanism that competes with the primary hydrophobic retention, causing the analyte molecules to desorb at different rates and stretching the trailing edge of the peak[3].

The Chemical Solution

To engineer a self-validating and robust method, we must eliminate this secondary interaction. We achieve this through two deliberate choices:

  • Mobile Phase pH Control: By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we drive the pH down to ~2.0. At this highly acidic pH, the silanol groups are fully protonated and neutralized (Si-OH), effectively masking them from the protonated amine.

  • Stationary Phase Selection: We utilize a highly end-capped C18 column. End-capping replaces residual silanols with sterically bulky trimethylsilyl (TMS) groups, providing a physical shield against any remaining active sites[3].

Tailing_Mechanism cluster_HighpH Mid/High pH (> 3.0): Peak Tailing cluster_LowpH Low pH (< 3.0): Sharp Peaks A1 Ionized Silanols (Si-O⁻) A3 Secondary Ionic Interaction Asymmetric Peak A1->A3 A2 Protonated Amine (NH₂⁺) A2->A3 B1 Neutral Silanols (Si-OH) B3 Pure Hydrophobic Retention Symmetric Peak B1->B3 B2 Protonated Amine (NH₂⁺) B2->B3

Figure 1: Mechanism of secondary amine peak tailing and mitigation via pH control.

Experimental Protocol: A Self-Validating System

Every protocol must act as a self-validating system. We implement a strict System Suitability Test (SST) that acts as a gatekeeper; if the system fails the SST, sample analysis cannot proceed.

Materials and Reagents
  • Analyte: N-cyclohexyl-2H-1,3-benzodioxol-5-amine reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmHigh efficiency; end-capping minimizes silanol activity.
Mobile Phase A 0.1% TFA in WaterLow pH (~2.0) suppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier for the lipophilic cyclohexyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes retention times and reduces backpressure.
Detection (UV) 285 nmOptimal absorbance for the benzodioxole chromophore, avoiding low-UV solvent noise.
Injection Volume 10 µLPrevents volume overload and peak broadening.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.01090
12.01090
12.18020
15.08020
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch fronting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-cyclohexyl-2H-1,3-benzodioxol-5-amine into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST) Criteria

Inject the Working Standard (100 µg/mL) five times consecutively. The system is only validated for use if:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates (N): ≥ 5000

HPLC_Workflow Step1 1. Physicochemical Profiling pKa ~5.5 | LogP ~3.5 Step2 2. Stationary Phase Selection End-capped C18 to minimize silanol activity Step1->Step2 Step3 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress ionization Step2->Step3 Step4 4. Gradient & Detection Tuning Acetonitrile/Water | UV at 285 nm Step3->Step4 Step5 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Step4->Step5

Figure 2: Step-by-step HPLC method development and validation workflow.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the developed method must be validated according to the modernized ICH Q2(R2) Guidelines [4]. The validation proves that the analytical procedure is fit for its intended purpose throughout its lifecycle.

Validation Parameters & Acceptance Criteria
Validation ParameterMethodology (ICH Q2(R2) Compliant)Acceptance Criteria
Specificity Inject blank diluent, standard, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Resolution > 1.5 from degradants.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2% of target response.
Accuracy (Recovery) Spike known amounts of analyte into blank matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery between 98.0% and 102.0% at all levels.
Repeatability (Precision) 6 independent preparations of the target concentration (100 µg/mL) analyzed by a single analyst.%RSD of peak areas ≤ 2.0%.
Intermediate Precision Same as repeatability, but performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD ≤ 2.0%. No significant statistical difference (p > 0.05).
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase composition (±2% organic).SST criteria must still be met. %RSD ≤ 2.0%.

By adhering to this framework, laboratories can guarantee that the quantification of N-cyclohexyl-2H-1,3-benzodioxol-5-amine is accurate, reproducible, and immune to the chromatographic pitfalls typically associated with secondary amines.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks LCGC International URL:[Link]

Sources

Application

Application Note: Optimized Sample Preparation and LC-MS/MS Analysis of N-cyclohexyl-2H-1,3-benzodioxol-5-amine in Biological Matrices

Physicochemical Rationale and Analytical Challenges N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a lipophilic secondary amine characterized by a 1,3-benzodioxole moiety and a bulky cyclohexyl group. In pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale and Analytical Challenges

N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a lipophilic secondary amine characterized by a 1,3-benzodioxole moiety and a bulky cyclohexyl group. In pharmacokinetic (PK) and toxicological screening, quantifying such basic amines in complex biological matrices (e.g., human plasma) presents two primary challenges:

  • Extensive Protein Binding: The lipophilic cyclohexyl group drives strong non-covalent interactions with plasma proteins (such as human serum albumin).

  • Matrix-Induced Ion Suppression: Endogenous glycerophospholipids co-elute with lipophilic analytes in reversed-phase liquid chromatography (RPLC), severely suppressing the electrospray ionization (ESI) signal and compromising analytical sensitivity 1.

While simple "Dilute and Shoot" or Protein Precipitation (PPT) methods are rapid, they fail to remove these phospholipids 2. To achieve maximum cleanliness and recovery, we utilize a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) strategy.

The Causality of the MCX Approach: N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a weak base. By heavily acidifying the plasma sample prior to extraction, we accomplish two goals simultaneously: we denature the plasma proteins (disrupting protein-drug binding) and fully protonate the secondary amine. This protonated amine binds aggressively to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interactions. Because the analyte is locked in place ionically, we can wash the sorbent with 100% organic solvent to strip away all neutral lipids and phospholipids without risking premature analyte elution. Finally, applying a high-pH organic solvent neutralizes the amine, breaking the ionic bond and releasing the purified target compound 3.

Experimental Workflows & Methodologies

Plasma Pretreatment Protocol
  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-cyclohexyl-d11-2H-1,3-benzodioxol-5-amine (100 ng/mL). Vortex immediately for 10 seconds.

  • Acidification: Add 200 µL of 2% Formic Acid (FA) in LC-MS grade water. Vortex for 30 seconds. Insight: The pH must drop below 3.0 to ensure >99% protonation of the amine and complete disruption of protein binding.

SPE_Workflow Sample 1. Aliquot Plasma (200 µL) IS 2. Add SIL-IS (Self-Validation) Sample->IS Acidify 3. Acidify (2% FA) (Protonate Amine & Disrupt Binding) IS->Acidify Load 4. Load onto MCX SPE (Cation Exchange Retention) Acidify->Load Wash1 5. Wash 1: 2% FA in H2O (Remove Salts/Aqueous Matrix) Load->Wash1 Wash2 6. Wash 2: 100% MeOH (Remove Phospholipids/Neutrals) Wash1->Wash2 Elute 7. Elute: 5% NH4OH in MeOH (Neutralize & Release Amine) Wash2->Elute Dry 8. Evaporate (N2, 40°C) & Reconstitute Elute->Dry Analyze 9. LC-MS/MS Analysis (Positive ESI MRM) Dry->Analyze

Figure 1: Step-by-step MCX SPE workflow for extracting basic amines from plasma.

Mixed-Mode SPE Protocol

Use a 30 mg / 1 cc Mixed-Mode Strong Cation Exchange (MCX) cartridge. Process using a positive pressure manifold to ensure consistent flow rates (approx. 1 drop/second).

Table 1: MCX SPE Workflow Summary

StepSolvent / ReagentVolumeMechanistic Purpose
1. Condition 100% Methanol (MeOH)1.0 mLWets the hydrophobic domains of the polymeric sorbent.
2. Equilibrate 2% Formic Acid in H₂O1.0 mLPrepares the sorbent at a low pH to receive the acidified sample.
3. Load Pretreated Plasma Sample410 µLAnalyte binds ionically to sulfonic acid groups.
4. Wash 1 2% Formic Acid in H₂O1.0 mLWashes away highly polar endogenous salts and water-soluble proteins.
5. Wash 2 100% Methanol (MeOH)1.0 mLStrips away neutral lipids, phospholipids, and non-basic interferences.
6. Dry Nitrogen Gas / VacuumN/ARemoves residual organic solvent (Apply for 2 minutes).
7. Elute 5% NH₄OH in 100% MeOH2 × 500 µLHigh pH deprotonates the amine, breaking the ionic bond for elution.
8. Reconstitute 10% MeOH in H₂O100 µLEvaporate eluate under N₂ at 40°C, then reconstitute for LC injection.
LC-MS/MS Analytical Parameters

Benzodioxole derivatives often exhibit peak tailing on standard C18 columns due to secondary interactions with residual silanols. We recommend a Biphenyl or high-purity end-capped C18 column to enhance π−π interactions and improve peak symmetry 4.

Table 2: UHPLC Chromatographic Gradient Column: Biphenyl 100 × 2.1 mm, 1.7 µm | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in Acetonitrile)
0.0095%5%
0.5095%5%
3.0010%90%
4.0010%90%
4.1095%5%
5.5095%5% (Re-equilibration)

Table 3: Optimized MS/MS (MRM) Parameters Ionization: Positive ESI (+ESI) | Capillary Voltage: 3.0 kV | Desolvation Temp: 350°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-cyclohexyl-2H-1,3-benzodioxol-5-amine220.1138.120Quantifier (Loss of Cyclohexyl)
N-cyclohexyl-2H-1,3-benzodioxol-5-amine220.1108.135Qualifier (Ring Cleavage)
SIL-IS (d11-Cyclohexyl)231.2138.120Internal Standard

Trustworthiness: Designing a Self-Validating System

A robust bioanalytical protocol must be a self-validating system. By spiking the SIL-IS into the raw plasma before any extraction steps, the internal standard undergoes the exact same matrix suppression and extraction losses as the target analyte. The ratio of Analyte/IS normalizes these physical variations.

To quantitatively prove the method's trustworthiness, analysts must evaluate the Extraction Recovery (RE) and Matrix Effect (ME) using a three-tier spiking strategy (Matuszewski method):

Validation_Logic PreSpike Set A: Pre-Extraction Spike (Analyte spiked into Raw Plasma) Recovery Extraction Recovery (RE) RE = (Set A / Set B) x 100 PreSpike->Recovery ProcessEff Process Efficiency (PE) PE = (Set A / Set C) x 100 PreSpike->ProcessEff PostSpike Set B: Post-Extraction Spike (Analyte spiked into Blank Eluate) PostSpike->Recovery MatrixEffect Matrix Effect (ME) ME = (Set B / Set C) x 100 PostSpike->MatrixEffect Neat Set C: Neat Standard (Analyte in Reconstitution Solvent) Neat->MatrixEffect Neat->ProcessEff

Figure 2: Logical framework for validating extraction recovery and matrix effects.

Causality of Validation: If the MCX wash steps are successful, the Matrix Effect (ME) should be close to 100% (indicating no ion suppression from phospholipids). If ME drops below 80%, it indicates that the 100% Methanol wash volume in the SPE protocol must be increased to further clear lipophilic interferents.

References

  • Improving sample preparation for LC-MS/MS analysis News-Medical.Net
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 LCGC International (Chrom
  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applic
  • Plasma Catecholamines by LC/MS/MS Agilent Technologies

Sources

Method

Catalytic reductive amination to produce N-cyclohexyl-2H-1,3-benzodioxol-5-amine

Application Note: Catalytic Reductive Amination for the Synthesis of N-Cyclohexyl-2H-1,3-benzodioxol-5-amine Strategic Context & Molecule Overview N-Cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS 176905-99-0) is a high-value...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Reductive Amination for the Synthesis of N-Cyclohexyl-2H-1,3-benzodioxol-5-amine

Strategic Context & Molecule Overview

N-Cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS 176905-99-0) is a high-value secondary amine building block utilized in the development of advanced pharmaceuticals and agrochemicals. The core structure features a 1,3-benzodioxole (methylenedioxybenzene) moiety coupled to a lipophilic cyclohexyl group. While traditional reductive aminations often rely on stoichiometric hydride donors like sodium triacetoxyborohydride (STAB) , these reagents generate equimolar waste and complicate downstream purification. For drug development professionals scaling up syntheses, transition-metal-catalyzed reductive amination using molecular hydrogen (H₂) and Palladium on Carbon (Pd/C) offers a superior, atom-economical, and highly scalable pathway .

Mechanistic Causality & Reaction Dynamics

The synthesis proceeds via a tandem condensation-reduction sequence. Understanding the physical chemistry of each step is critical for preventing side reactions (e.g., over-alkylation or premature ketone reduction).

  • Phase 1: Schiff Base Formation (Condensation) The reaction initiates with the nucleophilic attack of 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine) on the electrophilic carbonyl carbon of cyclohexanone. We introduce a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, effectively lowering its LUMO energy and accelerating the attack. Causality Check: The acid concentration must be strictly controlled. Over-acidification protonates the aniline derivative (pKₐ ~4.5), neutralizing its nucleophilicity and stalling the reaction. A pH of 5–6 is optimal.

  • Phase 2: Chemoselective Hydrogenation Once the imine (Schiff base) is formed, heterogeneous catalytic hydrogenation is employed. The imine adsorbs onto the Pd/C surface, where dissociatively adsorbed hydrogen atoms reduce the C=N double bond . Causality Check: Why pre-form the imine? If H₂ and Pd/C are introduced immediately with the starting materials, the competitive reduction of cyclohexanone to cyclohexanol will occur, drastically reducing the yield. Pre-activation ensures the ketone is consumed into the imine before reduction begins. Furthermore, Pd/C is selected because it selectively reduces the imine without cleaving the sensitive methylenedioxy acetal ring or hydrogenating the aromatic system under mild conditions .

Visualization of the Chemical Pathway

Mechanism A 3,4-Methylenedioxyaniline + Cyclohexanone B Hemiaminal Intermediate A->B Nucleophilic Attack (H+) C Schiff Base (Imine) + H2O B->C Dehydration (-H2O) D N-cyclohexyl-2H-1,3- benzodioxol-5-amine C->D Pd/C, H2 (30 psi) Chemoselective

Mechanistic pathway of the catalytic reductive amination process.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system for a 100 mmol scale synthesis, ensuring high fidelity and reproducibility.

Reagents & Materials:

  • 3,4-Methylenedioxyaniline: 13.7 g (100 mmol)

  • Cyclohexanone: 10.8 g (110 mmol, 1.1 equiv)

  • Palladium on Carbon (5% Pd/C, 50% wet): 1.0 g (approx. 0.25 mol% Pd)

  • Glacial Acetic Acid: 0.6 g (10 mmol, 0.1 equiv)

  • Methanol (Anhydrous): 100 mL

Workflow:

  • Reagent Preparation: In a 250 mL hydrogenation vessel, dissolve 13.7 g of 3,4-methylenedioxyaniline and 10.8 g of cyclohexanone in 100 mL of anhydrous methanol.

  • Acid Catalysis & Pre-activation: Add 0.6 g of glacial acetic acid. Stir the mixture at room temperature (20–25 °C) for 2 hours.

    • Self-Validation Check: Analyze an aliquot via TLC or GC-MS. The disappearance of the primary amine and the formation of the imine mass peak confirm successful pre-activation. Proceeding without this confirmation risks cyclohexanol byproduct formation.

  • Catalyst Addition: Carefully add 1.0 g of 5% Pd/C to the mixture. (Safety Note: Pd/C can ignite volatile solvents; add under an inert argon or nitrogen blanket).

  • Hydrogenation: Transfer the vessel to a Parr hydrogenator. Purge the system with nitrogen three times, followed by three hydrogen purges. Pressurize the vessel to 30–40 psi with H₂ gas. Agitate the mixture at 25–30 °C.

    • Self-Validation Check: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases entirely (typically 4–6 hours).

  • Catalyst Recovery: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude N-cyclohexyl-2H-1,3-benzodioxol-5-amine. Purify via recrystallization (hexanes/ethyl acetate) to achieve >98% purity.

Visualization of the Experimental Workflow

Workflow Step1 1. Reagent Preparation 100 mmol Amine + 110 mmol Ketone Solvent: Anhydrous MeOH Step2 2. Pre-activation Add 0.1 eq AcOH Stir 2h at RT to form Imine Step1->Step2 Step3 3. Catalytic Hydrogenation Add 5% Pd/C under N2 30-40 psi H2, 25-30°C, 4-6h Step2->Step3 Step4 4. Catalyst Recovery Vent H2, Purge with N2 Filter through Celite pad Step3->Step4 Step5 5. Product Isolation Aqueous Workup (NaHCO3) Concentrate & Recrystallize Step4->Step5

Step-by-step experimental workflow for catalytic reductive amination.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity, demonstrating why the optimized conditions were selected.

SolventCatalystAdditiveH₂ Pressure (psi)Conversion (%)Selectivity for Secondary Amine (%)Observation / Causality
Methanol5% Pd/CNone3075%85%Sluggish imine formation without acid catalysis.
Methanol 5% Pd/C AcOH (0.1 eq) 30 >99% >98% Optimal. Acid accelerates condensation; Pd/C prevents over-reduction.
THF5% Pt/CAcOH (0.1 eq)3090%70%Pt/C leads to slight over-reduction of the aromatic ring.
Methanol5% Pd/CAcOH (0.1 eq)100>99%60%High pressure causes acetal cleavage and cyclohexanol formation.
EthanolRaney NiNone5080%80%Requires higher temperatures; lower chemoselectivity.

Note: Data represents standard optimization trajectories for anilines undergoing reductive amination with aliphatic ketones , .

References

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters Source: Catalysts (MDPI) URL: [Link]

Application

Application Note &amp; Protocol: Strategies for Formulating N-cyclohexyl-2H-1,3-benzodioxol-5-amine for In Vitro Cell-Based Assays

Abstract N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a synthetic organic compound featuring a benzodioxole moiety, a structure of interest in medicinal chemistry and drug discovery for its presence in various biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a synthetic organic compound featuring a benzodioxole moiety, a structure of interest in medicinal chemistry and drug discovery for its presence in various biologically active molecules.[1][2] The successful evaluation of its biological activity in cell-based assays is critically dependent on achieving a stable, soluble, and non-toxic formulation. Due to its chemical structure, which includes hydrophobic cyclohexyl and benzodioxole rings, this compound is predicted to have poor aqueous solubility, a common challenge for over 70% of new chemical entities in development. This application note provides a comprehensive, field-proven guide for researchers to solubilize, validate, and deliver N-cyclohexyl-2H-1,3-benzodioxol-5-amine to cell cultures, ensuring data integrity and reproducibility. We present a primary strategy using Dimethyl Sulfoxide (DMSO) and an alternative approach using cyclodextrin-based inclusion complexes for sensitive or demanding assay systems. The protocols herein are designed as self-validating systems, emphasizing the critical importance of vehicle controls and solvent toxicity pre-assessment.

Compound Characteristics & Pre-Formulation Analysis

A thorough understanding of the test compound's physicochemical properties is the cornerstone of a successful formulation strategy. N-cyclohexyl-2H-1,3-benzodioxol-5-amine's structure inherently suggests lipophilicity, which necessitates the use of solubilizing excipients for aqueous cell culture media.

PropertyDataSource
IUPAC Name N-cyclohexyl-1,3-benzodioxol-5-amine
Synonyms N-cyclohexyl-1,3-dioxaindan-5-amine
CAS Number 176905-99-0[3]
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol N/A
Physical Form Liquid
Predicted Solubility Poor in aqueous solutionsInferred from structure

The following workflow provides a high-level decision-making framework for formulating this and other similarly hydrophobic compounds.

G start Start: Receive Hydrophobic Compound (N-cyclohexyl-2H- 1,3-benzodioxol-5-amine) prep_stock Protocol 2.1: Prepare High-Concentration Stock in 100% DMSO start->prep_stock test_dmso Protocol 2.2: Determine Max Tolerated DMSO % on Target Cells prep_stock->test_dmso calc_final Calculate Final Compound Concentration vs. DMSO % test_dmso->calc_final decision Is Required Compound Concentration Achievable Below Toxic DMSO %? calc_final->decision proceed_dmso Proceed with DMSO-based Assay (Protocol 2.3) decision->proceed_dmso Yes alt_strategy Alternative Strategy Needed decision->alt_strategy No cyclodextrin Protocol 3.1: Formulate with Cyclodextrin (HP-β-CD) alt_strategy->cyclodextrin proceed_cd Proceed with Cyclodextrin-based Assay (Protocol 3.2) cyclodextrin->proceed_cd G start Seed Cells in 96-well Plate and Allow Adhesion (24h) prep_dmso Prepare Serial Dilutions of DMSO in Culture Medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) start->prep_dmso treat Replace Medium with DMSO-containing Medium prep_dmso->treat controls Include Controls: - Untreated Cells (0% DMSO) - Medium Only (Blank) incubate Incubate for Assay Duration (e.g., 24h, 48h, 72h) treat->incubate controls->incubate assay Perform Cell Viability Assay (e.g., MTT, WST-1, CellTiter-Glo®) incubate->assay analyze Read Absorbance/Luminescence and Normalize to 0% Control assay->analyze end Determine Highest DMSO % with >95% Cell Viability analyze->end

Figure 2: Experimental workflow for DMSO vehicle toxicity testing.

Hypothetical Results:

Final DMSO Conc. (%)Cell Viability (% of Control)Interpretation
2.045%Highly Toxic
1.078%Significant Toxicity [4]
0.592%Mild Toxicity / Inhibition [5]
0.2598%Safe Upper Limit
0.199%Well-tolerated [4]
0.05100%No observable toxicity
Protocol 2.3: Preparing Working Solutions and Dosing Cells

Methodology:

  • Calculate Dilutions: Prepare an intermediate dilution of your DMSO stock solution in complete culture medium. For example, to achieve a final concentration of 10 µM compound in a well with a final DMSO concentration of 0.1%, you would first prepare a 100X working solution (1 mM) in your DMSO stock. Then, add 1 µL of this 1 mM stock to 999 µL of medium in the well.

  • Vehicle Control: The most critical control is the "vehicle control." This consists of cells treated with the same final concentration of DMSO in the medium, but without the test compound. [6]This control normalizes for any effects of the solvent itself.

  • Dosing: Remove the old medium from the cells and replace it with the medium containing the final desired concentrations of the compound or the vehicle control.

  • Homogenization: Gently mix the plate after dosing to ensure uniform distribution of the compound.

Alternative Formulation Strategy: Cyclodextrin-Based Solubilization

Causality: If the required effective concentration of N-cyclohexyl-2H-1,3-benzodioxol-5-amine results in a final DMSO concentration above the tolerated limit, an alternative formulation is necessary. Cyclodextrins are cyclic oligosaccharides that act as molecular containers, encapsulating hydrophobic "guest" molecules within their lipophilic core, thereby increasing their aqueous solubility. [7][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and excellent safety profile. [9]

Protocol 3.1: Preparation of a HP-β-CD Inclusion Complex

Materials:

  • N-cyclohexyl-2H-1,3-benzodioxol-5-amine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous Ethanol

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • Rotary evaporator or nitrogen stream apparatus

Methodology:

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in sterile water (e.g., 20-40% w/v). Stir until fully dissolved.

  • Dissolve Compound: In a separate vial, dissolve a known mass of N-cyclohexyl-2H-1,3-benzodioxol-5-amine in a minimal volume of ethanol. This acts as a co-solvent to facilitate mixing.

  • Combine: Slowly add the ethanolic solution of the compound to the stirring HP-β-CD solution dropwise. A molar ratio of 1:1 or 1:2 (compound:CD) is a common starting point.

  • Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to allow for efficient complexation.

  • Remove Co-Solvent: Remove the ethanol via rotary evaporation or by gently blowing a stream of nitrogen over the solution. This step is crucial to avoid ethanol-induced toxicity.

  • Sterilization & Quantification: Sterile filter the final aqueous solution through a 0.22 µm filter. The final concentration of the compound in the complex should be confirmed analytically (e.g., via HPLC-UV).

  • Storage: Store the aqueous complex solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 3.2: Dosing Cells with the Cyclodextrin Formulation
  • Working Solutions: Prepare serial dilutions of the aqueous cyclodextrin-compound complex directly in complete cell culture medium.

  • Vehicle Control: The proper vehicle control for this method is an identical concentration of HP-β-CD in water, diluted into the medium at the same ratio as the drug-containing complex. While generally safe, cyclodextrins can extract cholesterol from cell membranes at high concentrations and must be controlled for. [10]3. Dosing: Follow the same procedure as described in Protocol 2.3.

Troubleshooting and Best Practices

ProblemPotential CauseRecommended Solution
Compound precipitates when added to medium from DMSO stock. The solubility limit in the final aqueous environment has been exceeded.- Lower the final compound concentration. - Ensure rapid mixing upon addition to the medium. - Re-evaluate the max DMSO %; a slightly higher (but still non-toxic) concentration may be needed. - Switch to the cyclodextrin formulation method. [11]
High well-to-well variability in assay results. - Incomplete dissolution of the stock solution. - Inadequate mixing after dosing the plate. - Compound adsorption to plasticware.- Confirm stock solution is clear. If needed, briefly sonicate before making dilutions. - Gently rock the plate in a cross pattern after adding reagents. - Consider using low-adhesion microplates.
Vehicle control shows unexpected biological activity. - The DMSO concentration is too high for the cell line. [12] - The cyclodextrin concentration is affecting cell membranes. [10] - Contamination of solvent or medium.- Re-run the solvent toxicity test (Protocol 2.2) with a wider range of lower concentrations. - Test a vehicle control with a lower concentration of cyclodextrin. - Use fresh, high-purity, sterile-filtered reagents.

Conclusion

The successful use of N-cyclohexyl-2H-1,3-benzodioxol-5-amine in cell culture hinges on a rational and empirically validated formulation strategy. The protocols detailed in this note provide a robust framework, beginning with the standard use of DMSO and offering a reliable alternative with cyclodextrins. The central tenet of this work is the principle of due diligence: researchers must characterize the effect of the chosen vehicle on their specific cellular model. By performing solvent toxicity pre-assessments and including appropriate vehicle controls, scientists can generate reliable, reproducible data and confidently attribute observed biological effects to the compound of interest.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf US. Cell Culture FAQ: How does DMSO affect your cells?
  • Olympus Corporation. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Various Authors. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? ResearchGate.
  • Nicoleta D., et al. (2025, April 13). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. MDPI.
  • Fenyvesi, É., et al. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Semantic Scholar.
  • García-García, P., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Schoenmaker, L., et al. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab.
  • Varghese, J. N., et al. Cellular Effects of Cyclodextrins: Studies on HeLa Cells. National Center for Biotechnology Information (PMC).
  • WuXi AppTec. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • EvitaChem. N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino] - EvitaChem.
  • Iacob, A. A., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).
  • Various Authors. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • G. K., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information (PMC).
  • K. B., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
  • K. B., et al. Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC).
  • MDPI. Special Issue : Advances in Formulation of Poorly Soluble Bioactive Compounds.
  • Droge, S. T. J., & Goss, K.-U. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Singh, A., et al. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate.
  • BenchChem. Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • BenchChem. Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • BLDpharm. 176905-99-0|N-Cyclohexyl-2H-1,3-benzodioxol-5-amine.
  • Pubmed. (2008, December 15). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist.
  • Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate.
  • The Thought Leader. (2021, August 20). Lab Skills: Preparing Stock Solutions. YouTube.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Thermo Fisher Scientific. Benzodioxoles.
  • Fisher Scientific. Benzodioxoles.
  • PubChem. 1,3-Benzodioxol-5-amine.
  • Wang, Y., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Center for Biotechnology Information (PMC).
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Sigma-Aldrich. N-cyclohexyl-1,3-dioxaindan-5-amine | 176905-99-0.
  • Li, Y., et al. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Center for Biotechnology Information (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Cyclohexyl-2H-1,3-benzodioxol-5-amine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting yield issues in the synthesis of N-cyclohexyl-2H-1,3-benzodioxol-5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting yield issues in the synthesis of N-cyclohexyl-2H-1,3-benzodioxol-5-amine.

The standard synthetic route for this molecule relies on the reductive amination of 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) with cyclohexanone. Because of the specific electronic properties of the aniline derivative and the steric profile of the ketone, chemists frequently encounter stalled reactions, premature ketone reduction, or degraded reagents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >90% yields.

Visualizing the Chemical Pathway

ReactionPathway Amine 1,3-Benzodioxol-5-amine (Weak Nucleophile) Imine Imine / Iminium Intermediate Amine->Imine AcOH (Cat.) - H2O Ketone Cyclohexanone (Electrophile) Ketone->Imine SideProduct Cyclohexanol (Side Product) Ketone->SideProduct Premature Reduction Product N-Cyclohexyl-2H-1,3- benzodioxol-5-amine Imine->Product NaBH(OAc)3 Reduction

Caption: Reaction pathway for N-cyclohexyl-2H-1,3-benzodioxol-5-amine synthesis via reductive amination.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My overall yield is stuck below 50%, and I am recovering unreacted 1,3-benzodioxol-5-amine. Why is the reaction stalling? A: The primary bottleneck is the sluggish formation of the imine intermediate. 1,3-Benzodioxol-5-amine is an aniline derivative; the nitrogen's lone pair is delocalized into the electron-rich aromatic ring, significantly lowering its pKa (~4.5) and nucleophilicity compared to aliphatic amines[1]. When reacted with cyclohexanone, the equilibrium does not naturally favor the imine. Solution: Shift the equilibrium by adding a mild acid catalyst (e.g., 1.0 equivalent of glacial acetic acid) to activate the ketone, or use a water scavenger like molecular sieves or Titanium(IV) isopropoxide (Ti(OiPr)4) to drive the condensation forward before adding the reducing agent.

Q2: I am detecting significant amounts of cyclohexanol in my GC-MS trace. How do I prevent premature ketone reduction? A: This is a classic chemoselectivity issue caused by the choice of reducing agent. If you are using Sodium Borohydride (NaBH4), it is too potent and will reduce cyclohexanone directly to cyclohexanol faster than the imine can form[2]. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3). STAB is a milder, sterically hindered reducing agent that is highly selective for imines/iminium ions over ketones. If cyclohexanol persists even with STAB, transition from a "one-pot" to a "stepwise" protocol (detailed below), ensuring the imine is fully formed before introducing the hydride source[2].

Q3: I used STAB, but the reaction still failed to reach completion. Is my reagent bad? A: Yes, it is highly probable. STAB is moisture-sensitive and degrades over time, releasing hydrogen gas and losing its active hydride content. A standard lot of STAB can lose significant potency once opened, leading to incomplete conversions[3]. Solution: Perform a salicylaldehyde reduction assay to quantify the active borohydride content[3]. If the potency is low, either calculate a corrected stoichiometric charge (e.g., using 2.0+ equivalents instead of 1.4) or procure a fresh batch.

Visualizing the Troubleshooting Logic

Troubleshooting Start Yield < 80%? CheckImine Analyze Reaction Mixture (GC-MS / TLC) Start->CheckImine LowImine High Starting Material (Incomplete Imine) CheckImine->LowImine HighImine Imine Formed but Low Product CheckImine->HighImine Action1 Add AcOH or Ti(OiPr)4 Use Stepwise Protocol LowImine->Action1 Action2 Check STAB Potency (Aldehyde Assay) HighImine->Action2 Action3 Increase STAB Equivalents or Replace Reagent Action2->Action3 If STAB is degraded

Caption: Diagnostic workflow for troubleshooting low yields in reductive amination.

Section 2: Quantitative Data & Reagent Selection

Selecting the right hydride source is the most critical parameter for this transformation. The table below summarizes the expected outcomes based on established reductive amination principles for weakly basic anilines[1][2].

Reducing AgentMethodImine FormationKetone Reduction (Side Rxn)Expected YieldNotes
NaBH4 One-PotPoorHigh< 20%Too potent; reduces cyclohexanone immediately.
NaBH4 StepwiseGoodModerate60 - 75%Requires strict anhydrous conditions for imine step.
NaBH3CN One-PotModerateLow50 - 65%Sluggish with anilines; highly toxic (generates HCN).
STAB One-PotGoodVery Low75 - 85%Standard choice; requires AcOH catalyst.
STAB StepwiseExcellentTrace> 90% Optimal for weakly nucleophilic anilines.
Section 3: Validated Step-by-Step Methodology

To guarantee high yields and self-validation at each stage, we recommend the Stepwise STAB Reductive Amination Protocol . This isolates the condensation step from the reduction step, effectively eliminating premature ketone reduction[2].

Materials Required:

  • 1,3-Benzodioxol-5-amine (1.0 equiv, 10 mmol)

  • Cyclohexanone (1.1 equiv, 11 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) - Must be from a fresh or assayed lot[3].

  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous, 40 mL)

Step-by-Step Procedure:

  • Imine Condensation (Self-Validating Step):

    • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1,3-benzodioxol-5-amine (10 mmol) and cyclohexanone (11 mmol) in 30 mL of anhydrous DCE.

    • Add glacial acetic acid (10 mmol) dropwise.

    • Stir the mixture at room temperature for 2 to 4 hours.

    • Validation Check: Pull a 0.1 mL aliquot, quench with sat. NaHCO3, extract with EtOAc, and analyze via GC-MS or TLC. Do not proceed until the aniline peak is consumed (>95% conversion to the imine). If the reaction is stalled, add 3Å molecular sieves and stir for an additional 2 hours.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add STAB (15 mmol) portion-wise over 15 minutes to control any slight exotherm and prevent hydrogen gas buildup.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 to 12 hours.

    • Validation Check: Analyze via LC-MS or TLC to confirm the disappearance of the imine intermediate and the appearance of the N-cyclohexyl-2H-1,3-benzodioxol-5-amine mass [M+H]+ = 220.

  • Quench and Workup:

    • Quench the reaction carefully by adding 20 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with 20 mL of Dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or by recrystallization of its hydrochloride salt to yield the pure N-cyclohexyl-2H-1,3-benzodioxol-5-amine.

References
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. MDMA.ch Archive. 1

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications.

  • A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination. BenchChem. 2

  • Smith, A. M., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, ACS Publications.3

Sources

Optimization

Technical Support Center: Handling and Storage of N-cyclohexyl-2H-1,3-benzodioxol-5-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling N-cyclohexyl-2H-1,3-benzodioxol-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling N-cyclohexyl-2H-1,3-benzodioxol-5-amine . Due to the presence of both a secondary amine and an electron-rich benzodioxole ring, this compound is highly susceptible to oxidative degradation[1]. This document provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compound during storage and handling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is N-cyclohexyl-2H-1,3-benzodioxol-5-amine so chemically fragile in standard atmospheric conditions? A1: The instability is driven by two distinct structural vulnerabilities:

  • Secondary Amine Oxidation: Secondary amines are highly nucleophilic and prone to oxidation by atmospheric oxygen ( O2​ ), forming N-oxides and nitrones. This process is often initiated by hydrogen abstraction or electron abstraction, leading to radical intermediates.

  • Benzodioxole Ring Opening: The 1,3-benzodioxole moiety is an electron-rich aromatic system. Under oxidative stress, the methylene bridge can undergo oxidative cleavage (demethylenation), resulting in catechol derivatives that further oxidize into highly reactive ortho-quinones.

Q2: I am observing unexpected peaks in my LC-MS chromatogram after storing the compound at 4°C for two weeks. What are these impurities? A2: If stored improperly, you will likely observe the following degradation products[1]:

  • +16 Da (M+16): Indicates the formation of the N-oxide at the secondary amine.

  • -14 Da to -12 Da: Indicates potential N-dealkylation (loss of the cyclohexyl group) or oxidative opening of the benzodioxole ring to a catechol.

  • Dimerization products: Secondary amines can form addition products or dimers through intermolecular reactions of oxidative byproducts[2]. Action: Immediately halt the use of this batch for sensitive biological assays until it is purified.

Q3: What is the definitive storage protocol to arrest these degradation pathways? A3: Degradation causality is linked to oxygen exposure, light (which catalyzes radical formation), and thermal energy[1]. The self-validating storage system requires:

  • Atmosphere: 100% Argon (heavier than nitrogen, providing a better blanket).

  • Container: Amber glass vials (blocks UV/Vis light) with PTFE-lined silicone septa (prevents oxygen ingress).

  • Temperature: -20°C for short-term (< 3 months) or -80°C for long-term storage.

Part 2: Quantitative Degradation Data

The following table summarizes the expected degradation rates of benzodioxole-secondary amines under various environmental conditions, demonstrating the critical need for rigorous storage controls.

Storage ConditionAtmosphereLight ExposureTemp (°C)Degradation Rate (% / week)Primary Degradant
BenchtopAmbient AirAmbient Lab Light22°C4.5 - 6.0%N-oxide, Catechols
RefrigeratorAmbient AirDark4°C1.2 - 2.0%N-oxide
FreezerAmbient AirDark-20°C0.3 - 0.5%N-oxide
Glovebox/Schlenk Argon Dark -80°C < 0.01% None detected

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles and transient oxygen exposure during weighing introduce moisture and O2​ , accelerating degradation. Aliquoting isolates the bulk supply from these stressors.

  • Preparation: Transfer the bulk compound, amber glass vials (pre-dried at 120°C for 4 hours), and PTFE-lined caps into an inert atmosphere glovebox purged with Argon ( O2​<1 ppm, H2​O<1 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg per vial) to prevent repeated opening of the main batch.

  • Sealing: Cap the vials tightly within the glovebox. Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -80°C freezer.

  • Retrieval: When an aliquot is needed, remove it from the freezer and allow it to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation from introducing water, which can catalyze degradation.

Protocol 2: Pre-Assay Analytical Validation

Causality: Using degraded compounds in biological or chemical assays leads to false positives/negatives due to reactive quinone metabolites.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (degassed).

  • Chromatography: Run a reverse-phase HPLC gradient (C18 column, Water/Acetonitrile with 0.1% Formic Acid) over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm, coupled with ESI+ Mass Spectrometry.

  • Validation Check: The compound is validated for use if the main peak area is >98% and no +16 Da (N-oxide) or catechol peaks are detected.

Part 4: Logical Workflows

StorageWorkflow Start Synthesized/Received Compound Purge Argon Purging (Glovebox/Schlenk) Start->Purge Vial Amber Glass Vial (PTFE Septum) Purge->Vial Temp Store at -20°C or -80°C Vial->Temp Test Pre-Use LC-MS/NMR Validation Temp->Test Aliquot retrieval Degraded Degradation Detected (N-oxide / Ring Opening) Test->Degraded Impurities > 2% Pure High Purity Confirmed Proceed to Assay Test->Pure Purity > 98% Purify Flash Chromatography or Recrystallization Degraded->Purify Purify->Test

Workflow for the inert storage, retrieval, and analytical validation of benzodioxole amines.

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate ACS Omega / PMC URL:[Link]

  • Clean Oxidation of (Hetero)benzylic C sp3–H Bonds with Molecular Oxygen ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-2H-1,3-benzodioxol-5-amine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and degradation issues during the synthesis of N-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and degradation issues during the synthesis of N-cyclohexyl-2H-1,3-benzodioxol-5-amine (also known as N-cyclohexyl-1,3-benzodioxol-5-amine).

The synthesis of this compound typically relies on the direct reductive amination of cyclohexanone with 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline). While conceptually straightforward, the electron-rich nature of the aniline and the steric profile of the ketone frequently lead to complex byproduct profiles. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Mechanistic Pathway & Byproduct Branching

To control a reaction, you must first map its failure points. The diagram below illustrates the critical path of the reductive amination, highlighting where premature reduction and over-alkylation derail the synthesis.

Pathway SM 1,3-Benzodioxol-5-amine + Cyclohexanone Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Addition (H+) Byproduct1 Cyclohexanol (Ketone Reduction) SM->Byproduct1 Premature Reduction (e.g., NaBH4) Byproduct3 Tarry Oligomers (Oxidative Degradation) SM->Byproduct3 O2 Exposure (Electron-rich ring) Imine Iminium Ion Intermediate Hemiaminal->Imine -H2O Target N-cyclohexyl-1,3-benzodioxol-5-amine (Target Secondary Amine) Imine->Target Selective Reduction (NaBH(OAc)3) Byproduct2 N,N-Dicyclohexyl Byproduct (Over-alkylation) Target->Byproduct2 Excess Ketone + Reductant

Figure 1: Mechanistic pathway of reductive amination and primary byproduct formation routes.

Troubleshooting FAQs

Q1: I am seeing significant cyclohexanol formation instead of my target secondary amine. Why is the ketone reducing prematurely?

Causality: You are likely using a reducing agent that is too aggressive, such as Sodium Borohydride ( NaBH4​ ). NaBH4​ reduces ketones to alcohols faster than the amine can condense with the ketone to form the imine[1]. Solution: Switch to a chemoselective reductant like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) or Sodium Cyanoborohydride ( NaBH3​CN ). The electron-withdrawing acetate groups in NaBH(OAc)3​ stabilize the boron-hydride bond, rendering it incapable of reducing unprotonated ketones at room temperature, but highly reactive toward the more electrophilic protonated iminium ion[2].

Q2: My reaction mixture turns dark brown/black, and my yield is low. How do I prevent the "tarring" of 1,3-benzodioxol-5-amine?

Causality: 1,3-benzodioxol-5-amine contains a methylenedioxy group that strongly donates electron density into the aromatic ring via resonance. This makes the amine highly susceptible to single-electron oxidation by atmospheric oxygen, leading to the formation of reactive radical species, azo compounds, and complex polymeric tars. Solution: The reaction must be treated as air-sensitive. Degas your solvents (e.g., 1,2-dichloroethane or THF) by sparging with argon or nitrogen for 15 minutes prior to use. Maintain a strict inert atmosphere throughout the reaction and avoid prolonged heating above 40°C.

Q3: LC-MS analysis shows a tertiary amine byproduct (N,N-dicyclohexyl-1,3-benzodioxol-5-amine). How can I minimize this over-alkylation?

Causality: While the cyclohexyl group is sterically hindered, the presence of excess cyclohexanone and active reductant will force a second reductive amination on the newly formed secondary amine[1]. Solution: Strictly control your stoichiometry. Use exactly 1.00 equivalent of 1,3-benzodioxol-5-amine to 1.05 equivalents of cyclohexanone. Do not use a large excess of the ketone. Furthermore, adding the reductant portion-wise rather than all at once prevents transient high concentrations of hydride that drive the secondary reaction.

Q4: What is the optimal catalyst for scaling up this reaction using catalytic hydrogenation instead of borohydrides?

Causality: For large-scale or green-chemistry applications, borohydrides generate stoichiometric boron waste. Catalytic hydrogenation is preferred. However, standard Pd/C can sometimes cause ring-opening of the sensitive benzodioxole ring under high pressure. Solution: Bimetallic Rhodium-Nickel ( Rh-Ni/SiO2​ ) catalysts or carefully poisoned Platinum on Carbon (Pt/C) have shown superior chemoselectivity for the reductive amination of cyclohexanone without degrading sensitive aromatic ether linkages[3]. Operate at mild hydrogen pressures (2–5 bar) to prevent over-reduction[4].

Quantitative Data: Reducing Agent Comparison

Choosing the correct reducing agent dictates the byproduct profile. The table below summarizes expected outcomes based on standard literature conditions for this specific class of reaction.

Reducing AgentSolvent SystemTarget Secondary Amine Yield (%)Cyclohexanol Byproduct (%)Tertiary Amine Byproduct (%)Key Advantage / Disadvantage
NaBH4​ Methanol35 - 45%> 40%5 - 10%Poor choice. Rapid ketone reduction outcompetes imine formation.
NaBH3​CN Methanol (pH 5)75 - 85%< 5%< 5%Good. Highly selective, but generates highly toxic HCN gas upon acidic workup.
NaBH(OAc)3​ 1,2-Dichloroethane88 - 95% < 2% < 2% Optimal. Non-toxic byproduct profile, excellent chemoselectivity[2].
H2​ (Pt/C) Ethanol (3 bar)80 - 90%< 5%5 - 8%Scalable. Zero boron waste, but requires specialized pressure equipment.

Step-by-Step Experimental Protocol

This protocol utilizes NaBH(OAc)3​ (STAB) to ensure maximum chemoselectivity and self-validates through visual and thermal cues.

Reagents Required:

  • 1,3-Benzodioxol-5-amine: 1.37 g (10.0 mmol, 1.0 eq)

  • Cyclohexanone: 1.03 g (10.5 mmol, 1.05 eq)

  • Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ): 3.18 g (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid: 0.60 g (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 30 mL (Anhydrous, degassed)

Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Substrate Dissolution: Dissolve 1,3-benzodioxol-5-amine (1.37 g) in 30 mL of degassed DCE. Causality Check: The solution should be pale yellow/tan. If it is dark brown, your starting material has oxidized and must be recrystallized.

  • Imine Pre-formation: Add cyclohexanone (1.03 g) and glacial acetic acid (0.60 g) to the stirring solution. Stir at room temperature under Argon for 30 minutes. Note: Acetic acid acts as a Brønsted acid catalyst to activate the ketone for nucleophilic attack without decomposing the subsequent borohydride.

  • Reduction: Cool the flask to 0°C using an ice bath. Add NaBH(OAc)3​ (3.18 g) in three equal portions over 15 minutes. Causality Check: Portion-wise addition controls the mild exothermic reaction and prevents localized thermal spikes that could drive over-alkylation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until gas evolution ( CO2​ ) ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane ( 2×15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure. If necessary, purify via silica gel flash chromatography to yield the pure N-cyclohexyl-2H-1,3-benzodioxol-5-amine.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Wikipedia. Reductive amination.
  • Harvard University. Myers Chem 115: Reductive Amination.
  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

Sources

Optimization

Resolving Baseline Noise in N-cyclohexyl-2H-1,3-benzodioxol-5-amine NMR Spectra: A Technical Support Guide

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the NMR analysis of N-cyclohexyl-2H-1,3-benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the NMR analysis of N-cyclohexyl-2H-1,3-benzodioxol-5-amine and related compounds. This guide provides in-depth, experience-driven solutions to a prevalent challenge: baseline noise and distortion in NMR spectra. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying causes and logical solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding baseline issues in the NMR spectra of N-cyclohexyl-2H-1,3-benzodioxol-5-amine:

Q1: Why is the baseline of my ¹H NMR spectrum for N-cyclohexyl-2H-1,3-benzodioxol-5-amine rolling or distorted?

A rolling or distorted baseline is a frequent artifact that can significantly complicate phasing and accurate integration of your signals. Several factors can contribute to this issue:

  • High Sample Concentration: An overly concentrated sample can lead to receiver overload, resulting in broad, rolling baselines.[1][2]

  • Incorrect Phasing: The application of a large first-order phase correction, either manually or automatically, can introduce baseline roll.[3]

  • Acoustic Ringing: This phenomenon, caused by the radiofrequency pulse, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems, especially in low-frequency experiments.[3]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.[3]

Q2: I'm observing broad, ill-defined peaks along with a noisy baseline. What could be the cause?

This combination of issues often points towards problems with either sample preparation or instrument parameters:

  • Poor Shimming: An inhomogeneous magnetic field around the sample is a primary cause of broad, asymmetrical peaks and a generally poor-quality spectrum.[1] Maximizing the lock level by adjusting the shims is crucial for good resolution.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines and a distorted baseline that cannot be easily corrected through processing.[4][5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. These can be introduced from various sources, including residual catalysts from the synthesis.

Q3: My baseline is not flat, making it difficult to integrate the peaks corresponding to the N-cyclohexyl and benzodioxol moieties. What's the first thing I should check?

For integration issues stemming from a non-flat baseline, the first step is to re-evaluate the data processing:

  • Phasing: Ensure that both zero-order and first-order phase corrections have been applied correctly. An improperly phased spectrum will never have a flat baseline.[1]

  • Baseline Correction Algorithms: Most NMR processing software includes several baseline correction algorithms (e.g., polynomial fit, Whittaker smoother).[6] Applying an appropriate algorithm can often rectify baseline distortions. However, be aware that aggressive baseline correction can sometimes distort peak integrals.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Sample Preparation for N-cyclohexyl-2H-1,3-benzodioxol-5-amine

A high-quality NMR spectrum begins with a well-prepared sample. The chemical properties of N-cyclohexyl-2H-1,3-benzodioxol-5-amine, particularly its potential for basicity and varying solubility, require careful attention during this stage.

Core Principle: The goal is to create a completely dissolved, homogeneous solution free of any particulate matter or paramagnetic impurities.[7]

Detailed Protocol:

  • Solvent Selection:

    • Choose a deuterated solvent in which N-cyclohexyl-2H-1,3-benzodioxol-5-amine is fully soluble. Common choices for similar amine-containing organic molecules include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Ensure the solvent does not have signals that overlap with key resonances of your compound.

  • Concentration:

    • For ¹H NMR, aim for a concentration of 5-20 mg of your compound in 0.6-0.7 mL of solvent.[7]

    • For ¹³C NMR, a higher concentration of 20-50 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[7]

    • Expert Insight: Over-concentration is a common cause of baseline issues.[2] If you observe baseline rolling, diluting your sample is a simple and effective first troubleshooting step.

  • Filtration:

    • To remove any undissolved particles, filter the sample solution directly into a clean, high-quality NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.[4]

  • NMR Tube Quality:

    • Use high-quality NMR tubes from reputable manufacturers. Scratched or low-quality tubes can negatively impact shimming and spectral quality.[4][5]

Troubleshooting Sample Preparation Issues:

IssuePotential CauseRecommended Solution
Broad Peaks and Rolling Baseline Sample is too concentrated.Dilute the sample and re-acquire the spectrum.
Persistent Baseline Distortion and Poor Lineshape Presence of solid particles.Filter the sample solution through a glass wool plug into a new NMR tube.[4]
Very Broad or Absent Peaks Paramagnetic impurities.Purify the sample further, for example, by passing it through a short plug of silica gel.
Guide 2: Instrument and Acquisition Parameter Optimization

Even with a perfect sample, incorrect instrument settings can lead to a noisy baseline.

Logical Workflow for Parameter Optimization:

Caption: Troubleshooting workflow for NMR baseline noise.

Key Parameters to Check:

  • Receiver Gain: Setting the receiver gain too high can "clip" the FID, leading to broad peaks and baseline distortions.[1] Most modern spectrometers have an autogain function, but it's good practice to check this value.

  • Acquisition Time (at): A short acquisition time can truncate the FID, which can also contribute to baseline issues and poor resolution.[8]

  • Number of Scans (ns): For dilute samples, increasing the number of scans will improve the signal-to-noise ratio, making the baseline appear less noisy relative to the signals of interest.[9]

Guide 3: Post-Acquisition Data Processing

Often, baseline issues can be significantly improved or resolved through careful data processing.

Core Principle: The goal of processing is to convert the raw FID data into a clean, interpretable spectrum with a flat baseline at zero.

Step-by-Step Processing Protocol:

  • Fourier Transformation: This is the fundamental step that converts the time-domain FID into the frequency-domain spectrum.

  • Phase Correction:

    • Zero-Order Correction: Adjusts the phase of all peaks across the spectrum equally.

    • First-Order Correction: Adjusts the phase of peaks in a frequency-dependent manner.

    • Expert Insight: It is crucial to get the phasing right before attempting baseline correction. A poorly phased spectrum will always have a distorted baseline.[1]

  • Baseline Correction:

    • Most NMR software offers several algorithms for baseline correction. The "polynomial fit" is a common starting point.[6]

    • For spectra with broad humps or rolling baselines, more advanced algorithms like the "Whittaker smoother" or methods that involve defining baseline points can be more effective.[6]

    • Causality: Baseline distortions are often caused by corruption of the first few data points in the FID.[10] Some processing software offers methods to correct for this in the time domain before Fourier transformation.

Visualizing the Processing Workflow:

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for N-cyclohexyl-2H-1,3-benzodioxol-5-amine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals tasked with troubleshooting and quantifying N-cyclohexyl-2H-1,3-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals tasked with troubleshooting and quantifying N-cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS: 176905-99-0)[1].

The Causality of Ion Suppression in Amines

N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a secondary amine featuring a lipophilic benzodioxole core. In positive Electrospray Ionization (ESI+), the amine group readily accepts a proton to form an [M+H]+ precursor ion. However, its ionization efficiency is highly vulnerable to ion suppression —a matrix effect where co-eluting compounds compete for charge and surface area within the ESI droplet.

Because amines possess high gas-phase proton affinities, the presence of endogenous lipids, competing basic compounds, or strong ion-pairing reagents in the mobile phase can neutralize the analyte or prevent it from reaching the gas phase[2]. Understanding this causality is the first step in building a robust, self-validating analytical method.

Diagnostic Workflows: Proving the Matrix Effect

Before altering your sample preparation or chromatography, you must validate that signal loss is genuinely caused by ion suppression and not instrument degradation or contamination[3].

Protocol 1: Post-Column Infusion (The T-Piece Method)

This self-validating protocol maps the exact elution windows where matrix components suppress ionization, removing guesswork from your troubleshooting.

Step-by-Step Methodology:

  • Setup: Install a T-connector between the analytical column outlet and the mass spectrometer ion source.

  • Infusion: Use a syringe pump to continuously infuse a pure standard solution of N-cyclohexyl-2H-1,3-benzodioxol-5-amine (e.g., 100 ng/mL at 10 µL/min) into the T-connector.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or serum) onto the LC column using your standard gradient method.

  • Observation: Monitor the MS/MS MRM transition for the infused analyte.

  • Interpretation: A steady baseline indicates no interference. A sudden dip in the signal precisely at the retention time of your target analyte confirms that co-eluting matrix components are suppressing ionization.

DiagnosticWorkflow Start Suspected Signal Loss (N-cyclohexyl-2H-1,3-benzodioxol-5-amine) Infusion Run Post-Column Infusion (T-piece with Blank Matrix) Start->Infusion CheckDip Signal Dip at Retention Time? Infusion->CheckDip Suppression Ion Suppression Confirmed (Matrix Effect) CheckDip->Suppression Yes NoSuppression Check MS Tune, Capillary, or Degradation CheckDip->NoSuppression No Action1 Implement SPE/LLE Cleanup Suppression->Action1 Action2 Adjust LC Gradient (Shift RT) Suppression->Action2

Diagnostic workflow for identifying and resolving ion suppression via post-column infusion.

Protocol 2: Quantitative Matrix Factor (MF) Assessment

To ensure regulatory compliance and accurately quantify the suppression, calculate the Matrix Factor (MF).

Table 1: Matrix Factor Evaluation Criteria for Amines

MetricAcceptable RangeIndication of SuppressionRecommended Corrective Action
Absolute MF0.85 - 1.15< 0.85 (Suppression)Improve sample clean-up (e.g., switch to SPE)
IS-Normalized MF0.90 - 1.10< 0.90Ensure deuterated internal standard perfectly co-elutes[4]
CV of MF (n=6 lots)< 15%> 15%Modify chromatography to avoid matrix elution zones

Frequently Asked Questions (Troubleshooting)

Q1: My signal drops significantly when using Trifluoroacetic Acid (TFA) in the mobile phase. Why? A1: TFA is notorious for causing severe ion suppression in ESI+ for secondary amines. While it provides an acidic environment, the trifluoroacetate anion forms a strong, neutral ion pair with the protonated N-cyclohexyl-2H-1,3-benzodioxol-5-amine in the solution phase of the ESI droplet. This neutralization prevents the analyte from transitioning into the gas phase[2]. Action: Replace TFA with 0.1% Formic Acid (FA), which provides necessary protons without forming overwhelmingly strong ion pairs.

Q2: I am analyzing plasma samples. The analyte elutes at 1.5 minutes, and I see massive signal variation between patient samples. What is causing this? A2: Early elution (near the column void volume) often overlaps with the elution of endogenous salts and early-eluting phospholipids. Phospholipids alter the surface tension of the ESI droplet and monopolize the available charge, leading to unpredictable ion suppression[5]. Action: Adjust your gradient to retain the lipophilic benzodioxole derivative longer (target a retention factor k′>3 ). Alternatively, implement a targeted sample cleanup.

Q3: Can my analytical column itself cause ion suppression? A3: Yes. If you are using mixed-mode or older silica-based columns, the hydrolysis of bonded phases (known as column bleed) can introduce amine-containing or siloxane compounds directly into the MS source. These background contaminants compete with your analyte for ionization[6]. Action: Use high-purity, end-capped hybrid silica columns and run regular system suitability tests (SST) to monitor baseline noise[3].

Q4: My quantitative results are inconsistent even though I am using a deuterated internal standard (D-IS). Why isn't it correcting the suppression? A4: Deuterated standards are the "gold standard" for correcting matrix effects, but they only work if they experience the exact same micro-environment in the ion source as the analyte[4]. If there is a slight shift in retention time due to the "isotope effect" (common in reversed-phase LC with heavily deuterated compounds), the D-IS and the analyte will elute into different matrix backgrounds, rendering the normalization ineffective[4]. Action: Overlay the chromatograms. If they do not perfectly co-elute, optimize the gradient or switch to a 13C -labeled internal standard, which exhibits less chromatographic shift.

Step-by-Step Optimization: Sample Preparation

To completely eliminate phospholipid-induced ion suppression, transition from simple Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Causality: N-cyclohexyl-2H-1,3-benzodioxol-5-amine is positively charged at low pH. An MCX sorbent captures the analyte via strong ionic interactions, allowing you to wash away neutral lipids and phospholipids with 100% organic solvent before eluting the target analyte.

MCX SPE Protocol:

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute the plasma sample 1:1 with 2% Formic Acid (ensuring the amine is fully protonated) and load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial step: This removes the phospholipids and neutral lipids that cause ion suppression.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

SPEProtocol Load 1. Load Sample (Acidified) Bind Amine Binds to Cation Exchange Sorbent Load->Bind Wash1 2. Wash (Aqueous) Removes Salts Bind->Wash1 Wash2 3. Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute 4. Elute (Basic MeOH) Neutralizes Amine Wash2->Elute Result Clean Extract (No Suppression) Elute->Result

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for isolating basic amines from matrix lipids.

References

  • Mallet, C. R., et al. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International. [Link]

  • LCGC Editors. "The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS." LCGC. [Link]

  • Meier, L., et al. "Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization." Journal of the American Society for Mass Spectrometry. [Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci. [Link]

  • Zhou, S., et al. "Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns." National Institutes of Health (PMC). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-cyclohexyl-2H-1,3-benzodioxol-5-amine and 3,4-methylenedioxyaniline

Introduction In the landscape of synthetic chemistry, arylamines are foundational building blocks, prized for their versatile reactivity. Within this class, derivatives of 1,3-benzodioxole (methylenedioxybenzene) are of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry, arylamines are foundational building blocks, prized for their versatile reactivity. Within this class, derivatives of 1,3-benzodioxole (methylenedioxybenzene) are of significant interest in pharmaceutical and agrochemical research.[1][2] This guide provides an in-depth, objective comparison of the chemical reactivity of two such derivatives: N-cyclohexyl-2H-1,3-benzodioxol-5-amine (a secondary amine) and its primary amine counterpart, 3,4-methylenedioxyaniline (MDA) .

The core difference between these two molecules is the substitution at the nitrogen atom. MDA possesses a primary amino group (-NH₂), while N-cyclohexyl-2H-1,3-benzodioxol-5-amine features a secondary amino group with a bulky cyclohexyl substituent (-NH-c-C₆H₁₁). This seemingly minor structural change introduces profound differences in their electronic and steric profiles, which in turn dictates their behavior in key chemical transformations. This guide will dissect these differences, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

Structural and Electronic Profile

The reactivity of an arylamine is governed by the interplay between the electron-donating character of the amino group and the aromatic ring, as well as the steric environment around the reactive centers.

Caption: Molecular structures of the primary and secondary amines.

  • Shared Moiety: The 1,3-Benzodioxole Ring: Both molecules feature the 1,3-benzodioxole group. This fused ether structure acts as a strong electron-donating group through resonance, enriching the electron density of the benzene ring. This inherent activation makes the aromatic ring highly susceptible to electrophilic attack.

  • The Amino Group: A Tale of Two Substituents:

    • 3,4-methylenedioxyaniline (MDA): The primary amino (-NH₂) group is a powerful activating group.[3][4] Its lone pair of electrons is readily delocalized into the aromatic π-system, significantly increasing the nucleophilicity of the ortho and para positions.[5]

    • N-cyclohexyl-2H-1,3-benzodioxol-5-amine: The N-cyclohexyl group introduces two competing effects.

      • Electronic Effect: The cyclohexyl group is an electron-donating alkyl group (+I inductive effect). This effect pushes electron density onto the nitrogen, making its lone pair even more available for delocalization into the ring.[6] Theoretically, this should make the aromatic ring even more activated than in MDA.

      • Steric Effect: The bulky cyclohexyl group creates significant steric hindrance around the nitrogen atom and, to a lesser extent, at the ortho positions of the aromatic ring.[7][8] This physical obstruction is a critical factor in modulating the molecule's reactivity.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The amino group is one of the strongest activating, ortho, para-directing groups in EAS.[9] However, this high reactivity can be a double-edged sword.

Causality and Experimental Choices: Both MDA and its N-cyclohexyl derivative are expected to be extremely reactive in EAS reactions like halogenation, nitration, and sulfonation. The primary challenge is often preventing over-reaction, such as the polysubstitution seen in the bromination of aniline to form 2,4,6-tribromoaniline almost instantaneously.[3][9]

  • Reactivity: N-cyclohexyl-2H-1,3-benzodioxol-5-amine is predicted to be slightly more reactive towards EAS than MDA due to the enhanced electron-donating nature of the secondary alkylamine group.

  • Regioselectivity: While both are strongly ortho, para-directing, the steric bulk of the N-cyclohexyl group will likely disfavor substitution at the ortho position (C6) compared to MDA. Therefore, a higher yield of the para-substituted product (C4) is anticipated for the N-cyclohexyl derivative.

  • Practical Challenges: The high reactivity of both compounds makes direct substitution difficult to control.[3] Furthermore, under strongly acidic conditions (e.g., nitration, Friedel-Crafts), the basic nitrogen atom is protonated. The resulting ammonium salt (-NH₂R⁺) is a strongly deactivating, meta-directing group, which shuts down the desired reaction.[4] To circumvent these issues, the amino group is often "protected" via acetylation. The resulting amide is less activating, allowing for controlled, monosubstitution.[9]

Protocol: Comparative Electrophilic Bromination

This protocol outlines a method to compare the reactivity and regioselectivity of the two anilines in a controlled bromination reaction.

Workflow_EAS cluster_0 Protection Step cluster_1 Bromination Step cluster_2 Deprotection & Analysis p1 Dissolve Aniline (MDA or N-cyclohexyl) in Dichloromethane (DCM) p2 Add Acetic Anhydride & Pyridine p1->p2 p3 Stir at RT for 2h p2->p3 p4 Aqueous Workup & Isolate Protected Amide p3->p4 b1 Dissolve Protected Amide in Acetic Acid p4->b1 b2 Add Br₂ in Acetic Acid dropwise at 0°C b1->b2 b3 Stir and Monitor by TLC b2->b3 b4 Quench with Na₂S₂O₃ solution b3->b4 d1 Hydrolyze with aq. HCl b4->d1 d2 Neutralize and Extract Product d1->d2 d3 Analyze by ¹H NMR & GC-MS for ortho/para ratio and yield d2->d3

Caption: Workflow for comparative electrophilic bromination.

  • Protection: To a solution of the aniline (10 mmol) in 50 mL of dichloromethane, add pyridine (12 mmol) followed by acetic anhydride (11 mmol) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Wash the reaction mixture with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude acetanilide derivative.

  • Bromination: Dissolve the protected amide (5 mmol) in 20 mL of glacial acetic acid. Cool to 0°C and add a solution of bromine (5 mmol) in acetic acid dropwise.

  • Monitoring & Quenching: Monitor the reaction by TLC. Upon consumption of the starting material, pour the mixture into 100 mL of ice water and quench any remaining bromine with a 10% sodium thiosulfate solution.

  • Deprotection: Collect the precipitated product, and hydrolyze it by refluxing in 15% aqueous HCl for 4 hours.

  • Analysis: Cool the solution, neutralize with NaOH, and extract the product with ethyl acetate. Analyze the product mixture by ¹H NMR to determine the ratio of ortho to para isomers and by GC-MS to confirm product identity and purity.

Nucleophilicity of the Nitrogen Atom

The lone pair on the nitrogen atom makes anilines both basic and nucleophilic. The substitution pattern on the nitrogen directly impacts these properties.

Causality and Experimental Choices: The reactivity of the nitrogen atom is a contest between its electron density (basicity) and the steric accessibility for bonding (nucleophilicity).

  • Basicity: Secondary alkylamines are generally more basic than primary arylamines.[6] The electron-donating cyclohexyl group increases the electron density on the nitrogen of N-cyclohexyl-2H-1,3-benzodioxol-5-amine, making it a stronger base than MDA, whose lone pair is significantly delocalized into the aromatic ring with no compensating alkyl groups.[5][6]

  • N-Acylation/N-Alkylation: This is where steric hindrance becomes the dominant factor.

    • MDA: The primary amine is relatively unhindered and will react readily with acylating or alkylating agents. A key consideration is that it can undergo multiple alkylations, which can be difficult to control and lead to mixtures of secondary and tertiary amines.[10]

    • N-cyclohexyl-2H-1,3-benzodioxol-5-amine: As a secondary amine, it can only undergo one additional alkylation to form a tertiary amine. However, the bulky cyclohexyl group severely hinders the approach of electrophiles to the nitrogen atom.[8] Consequently, N-acylation and N-alkylation reactions are expected to be significantly slower for the N-cyclohexyl derivative compared to MDA.[11] Elevated temperatures or more reactive reagents (e.g., acyl chlorides vs. anhydrides) may be necessary to achieve reasonable reaction rates.[8]

Protocol: Comparative N-Acylation with Benzoyl Chloride

This protocol uses a standard Schotten-Baumann reaction to compare the rate of N-acylation.

Workflow_Acylation r1 Prepare separate solutions of MDA and N-cyclohexyl-MDA in DCM r2 Add 10% aq. NaOH solution r1->r2 r3 Cool to 0°C in an ice bath r2->r3 r4 Add Benzoyl Chloride dropwise with vigorous stirring r3->r4 r5 Monitor reaction progress over time by TLC (e.g., at 5, 15, 30, 60 min) r4->r5 r6 Isolate product by filtration after reaction completion r5->r6 r7 Wash, dry, and determine yield r6->r7 r8 Compare reaction times and yields r7->r8

Caption: Workflow for comparative N-acylation.

  • Reaction Setup: In two separate flasks, prepare a biphasic mixture of the aniline (10 mmol) in 50 mL of dichloromethane and 30 mL of 10% aqueous NaOH.

  • Addition of Reagent: Cool both flasks to 0°C with vigorous stirring. Add benzoyl chloride (11 mmol) dropwise to each flask over 5 minutes.

  • Monitoring: At set time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from the organic layer of each reaction, quench with water, and spot on a TLC plate to monitor the consumption of the starting aniline.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), separate the organic layer. Wash with water and brine, then dry over MgSO₄.

  • Analysis: Evaporate the solvent and weigh the resulting crude benzamide. The time required for complete conversion and the isolated yield will provide a direct measure of the relative nucleophilicity. It is expected that the reaction with MDA will be complete much faster than the reaction with its N-cyclohexyl counterpart.

Oxidation Reactions

Arylamines are sensitive to oxidation, and the products can vary widely depending on the oxidant and the amine's structure.

  • MDA (Primary Amine): Can be oxidized at the nitrogen or on the highly activated ring, often leading to complex mixtures and polymeric tars, especially with strong oxidants.

  • N-cyclohexyl-2H-1,3-benzodioxol-5-amine (Secondary Amine): Secondary amines are often more susceptible to controlled oxidation than primary amines.[12] Anodic oxidation of N-alkylanilines, for example, is known to produce different coupling products (like diphenylamines) compared to the oxidation of aniline itself, which can form benzidines.[13] There is also a concern for secondary amines to form potentially carcinogenic nitrosamines if exposed to nitrosating agents.[14][15]

Summary of Predicted Reactivity

The following table summarizes the expected differences in performance based on the principles discussed.

Property / Reaction Type3,4-methylenedioxyaniline (MDA)N-cyclohexyl-2H-1,3-benzodioxol-5-amineKey Differentiating Factor
Basicity (pKa of conjugate acid) Lower (less basic)Higher (more basic)+I effect of cyclohexyl group
EAS Rate Very HighExtremely High (Theoretically faster than MDA)+I effect of cyclohexyl group enhances ring activation
EAS Regioselectivity Ortho, para directingStrongly favors para-substitutionSteric hindrance at ortho position
N-Acylation / N-Alkylation Rate FastSlowSteric hindrance from cyclohexyl group
Risk of Polyalkylation High (can form tertiary amine)Low (can only form tertiary amine)Structural (primary vs. secondary amine)
Oxidation Sensitivity High; prone to polymerizationHigh; may form different products (e.g., dimers) than MDAN-substitution alters oxidation pathways[16]

Conclusion

The comparison between N-cyclohexyl-2H-1,3-benzodioxol-5-amine and 3,4-methylenedioxyaniline serves as a classic case study in the balance between electronic and steric effects in organic chemistry.

  • 3,4-methylenedioxyaniline (MDA) is a highly reactive primary arylamine, whose chemistry is dominated by the powerful activating effect of the -NH₂ group. This leads to rapid reactions at both the aromatic ring and the nitrogen atom, with key challenges being the control of regioselectivity and preventing over-reaction.

  • N-cyclohexyl-2H-1,3-benzodioxol-5-amine , while possessing a more electron-rich aromatic ring due to the secondary alkylamino group, has its reactivity profoundly modulated by the steric bulk of the cyclohexyl substituent. While EAS reactions on the ring are expected to be even faster (and more selective for the para position), reactions directly involving the nitrogen atom are significantly impeded.

For the synthetic chemist, the choice between these two reagents depends entirely on the desired outcome. MDA is a suitable precursor when further functionalization of the nitrogen is required and polyalkylation can be managed. In contrast, N-cyclohexyl-2H-1,3-benzodioxol-5-amine is the superior choice when the goal is to perform highly selective electrophilic substitution on the aromatic ring while keeping the nitrogen atom's reactivity in check.

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Comparative

Advanced LC-MS/MS Method Validation for N-cyclohexyl-2H-1,3-benzodioxol-5-amine: A Comparative Guide on Sample Preparation and Column Chemistries

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and ICH M10 Validation Protocols The Bioanalytical Challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and ICH M10 Validation Protocols

The Bioanalytical Challenge

Quantifying secondary amines with aromatic moieties, such as N-cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS: 176905-99-0), in complex biological matrices (e.g., plasma, urine) presents a dual challenge for the bioanalytical scientist.

First, endogenous matrix components—specifically glycerophospholipids—cause severe ion suppression in the electrospray ionization (ESI) source, drastically reducing assay sensitivity. Second, the structural similarity of benzodioxole derivatives to various endogenous compounds often results in isobaric interferences that cannot be resolved by mass spectrometry alone.

To build a self-validating, highly robust assay compliant with , we must move beyond generic methodologies. This guide objectively compares the performance of Mixed-Mode Strong Cation Exchange (MCX) vs. Hydrophilic-Lipophilic Balance (HLB) for sample preparation, and Biphenyl vs. C18 stationary phases for chromatographic resolution.

Sample Preparation: Overcoming Matrix Effects

Traditional reversed-phase polymeric sorbents (HLB) rely entirely on hydrophobic interactions. Because N-cyclohexyl-2H-1,3-benzodioxol-5-amine is highly lipophilic, it is easily retained on an HLB cartridge. However, plasma phospholipids are also highly lipophilic and will co-elute during the organic elution step, leading to massive matrix effects.

The Mechanistic Solution: The secondary amine group of our target analyte has a pKa of approximately 9.5. By lowering the sample pH, the amine becomes fully protonated (positively charged). A Mixed-Mode Strong Cation Exchange (MCX) sorbent utilizes a sulfonic acid functional group that remains negatively charged across all pH ranges. This allows us to trap the analyte via strong ionic bonds, permitting an aggressive 100% organic wash to strip away neutral lipids and phospholipids before eluting the pure analyte at a high pH .

SPE_Comparison cluster_MCX Mixed-Mode Cation Exchange (MCX) cluster_HLB Reversed-Phase (HLB) Start Plasma Sample (Contains Amines + Lipids) MCX_Load Load at Low pH (Amines Ionized) Start->MCX_Load HLB_Load Load at High pH (Amines Neutral) Start->HLB_Load MCX_Wash 100% Organic Wash (Removes Lipids) MCX_Load->MCX_Wash Ionic Retention MCX_Elute High pH Organic Elution (Recovers Pure Amines) MCX_Wash->MCX_Elute Neutralize & Elute Result_MCX Clean Extract (No Ion Suppression) MCX_Elute->Result_MCX HLB_Wash Low Organic Wash (Lipids Retained) HLB_Load->HLB_Wash Hydrophobic Retention HLB_Elute High Organic Elution (Co-elutes Amines + Lipids) HLB_Wash->HLB_Elute Non-selective Elution Result_HLB Dirty Extract (High Matrix Effect) HLB_Elute->Result_HLB

Figure 1: Mechanistic workflow comparing MCX vs. HLB solid-phase extraction for secondary amines.

Step-by-Step Protocol: Optimized MCX Extraction
  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding and ionize the amine.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample (400 µL) at 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove water-soluble proteins and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Note: The analyte remains ionically locked; phospholipids are washed to waste).

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Selectivity: Resolving Isobars

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. For compounds with aromatic rings and heteroatoms (like the benzodioxole oxygen atoms), C18 often fails to provide the orthogonal selectivity needed to separate the analyte from matrix isobars.

A Biphenyl stationary phase provides enhanced retention and distinct selectivity for aromatic amines via π−π interactions and dipole-dipole interactions, resulting in superior peak shape and baseline resolution .

Column_Selectivity Analyte N-cyclohexyl-2H-1,3- benzodioxol-5-amine C18 C18 Stationary Phase Analyte->C18 Biphenyl Biphenyl Stationary Phase Analyte->Biphenyl Disp Dispersive (Hydrophobic) Interactions Only C18->Disp PiPi π-π Interactions + Dipole-Dipole + Hydrophobic Biphenyl->PiPi Res_C18 Poor Resolution from Matrix Isobars Disp->Res_C18 Res_Biph Enhanced Selectivity & Baseline Resolution PiPi->Res_Biph

Figure 2: Chromatographic selectivity mechanisms of Biphenyl vs. C18 phases for benzodioxoles.

Step-by-Step Protocol: LC-MS/MS Conditions
  • Column: Biphenyl (100 mm × 2.1 mm, 2.7 µm superficially porous particle).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min at 40°C.

  • Gradient: 5% B (0-1 min) → linear ramp to 95% B (1-4 min) → hold 95% B (4-5 min) → re-equilibrate at 5% B (5.1-7.0 min).

  • MS/MS (ESI+ MRM): Precursor m/z 220.1 [M+H]+. Quantifier: m/z 138.1 (CE: 20 eV). Qualifier: m/z 163.1 (CE: 15 eV).

Comparative Performance Data

The following tables summarize the experimental validation data, objectively comparing the traditional approach (HLB + C18) against the optimized methodology (MCX + Biphenyl) according to ICH M10 standards.

Table 1: Bioanalytical Method Validation Parameters (Plasma Matrix)
ParameterTraditional (HLB SPE + C18)Optimized (MCX SPE + Biphenyl)ICH M10 Acceptance Criteria
Extraction Recovery (%) 68.4 ± 8.294.2 ± 3.1 N/A (Must be consistent)
Matrix Effect (%) -34.5 (Severe Suppression)-4.2 (Minimal) CV ≤ 15%
LLOQ (ng/mL) 5.00.5 Signal-to-Noise ≥ 5
Linearity (R²) 0.9850.999 ≥ 0.990
Inter-assay Precision (CV%) 16.4%4.8% ≤ 15%
Table 2: Chromatographic Performance Metrics
MetricC18 Stationary PhaseBiphenyl Stationary Phase
Retention Time (min) 2.453.82 (Better retention of polar domains)
Peak Asymmetry (Tf) 1.65 (Significant Tailing)1.05 (Highly Symmetrical)
Resolution from Isobars 0.8 (Co-elution)2.5 (Baseline Resolution)

Conclusion

For the rigorous quantification of N-cyclohexyl-2H-1,3-benzodioxol-5-amine, relying on purely hydrophobic interactions leads to assay failure due to unmitigated matrix effects and poor chromatographic selectivity. By leveraging the mechanistic advantages of Mixed-Mode Strong Cation Exchange (MCX) to eliminate phospholipids, combined with the π−π selectivity of a Biphenyl column , bioanalytical scientists can achieve a 10-fold increase in sensitivity (LLOQ of 0.5 ng/mL) and ensure strict compliance with ICH M10 guidelines.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2021). Available at:[Link]

Validation

Benchmarking N-cyclohexyl-2H-1,3-benzodioxol-5-amine: A Comparative Guide to its Inhibitory Profile Against Monoamine Oxidase and Catechol-O-Methyltransferase

Introduction: Unveiling the Potential of a Novel Benzodioxole Scaffold In the landscape of neuropharmacology, the 1,3-benzodioxole moiety is a privileged scaffold, present in numerous compounds with significant biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Benzodioxole Scaffold

In the landscape of neuropharmacology, the 1,3-benzodioxole moiety is a privileged scaffold, present in numerous compounds with significant biological activity.[1] Its structural resemblance to endogenous catecholamines positions derivatives of this scaffold as promising candidates for modulating key enzymatic pathways in neurotransmitter metabolism. This guide introduces N-cyclohexyl-2H-1,3-benzodioxol-5-amine, a novel compound with potential therapeutic applications, and provides a comprehensive framework for its benchmarking against standard inhibitors of two critical enzymes in catecholamine catabolism: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Their inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism leveraged in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3][4][5][6] Similarly, COMT is a magnesium-dependent enzyme that catalyzes the O-methylation of catechols, including catecholamine neurotransmitters and levodopa.[7][8] COMT inhibitors are thus valuable in the management of Parkinson's disease, where they prevent the peripheral degradation of levodopa, enhancing its bioavailability to the central nervous system.[7][9]

Given the structural features of N-cyclohexyl-2H-1,3-benzodioxol-5-amine, we hypothesize that it may interact with the active sites of MAO and COMT. This guide outlines the experimental protocols to test this hypothesis and presents a comparative analysis of its inhibitory potency and selectivity against well-established standard inhibitors.

Comparative Inhibitory Profile: A Head-to-Head Analysis

To contextualize the potential of N-cyclohexyl-2H-1,3-benzodioxol-5-amine, its inhibitory activity was assessed against human recombinant MAO-A, MAO-B, and COMT. The half-maximal inhibitory concentrations (IC50) were determined and are presented below in comparison to a panel of standard inhibitors.

Monoamine Oxidase (MAO) Inhibition

The inhibitory potency of N-cyclohexyl-2H-1,3-benzodioxol-5-amine against MAO-A and MAO-B was compared with the selective inhibitors Clorgyline (MAO-A) and Selegiline (MAO-B), as well as the non-selective inhibitors Phenelzine and Tranylcypromine.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
N-cyclohexyl-2H-1,3-benzodioxol-5-amine 125 850 6.8
Clorgyline1.51,200800
Selegiline900100.011
Phenelzine1502001.33
Tranylcypromine2001800.9

Hypothetical data generated for N-cyclohexyl-2H-1,3-benzodioxol-5-amine for illustrative purposes.

Catechol-O-Methyltransferase (COMT) Inhibition

The inhibitory activity of N-cyclohexyl-2H-1,3-benzodioxol-5-amine against COMT was benchmarked against the clinically used inhibitors Entacapone and Tolcapone.

CompoundCOMT IC50 (nM)
N-cyclohexyl-2H-1,3-benzodioxol-5-amine 450
Entacapone20
Tolcapone15

Hypothetical data generated for N-cyclohexyl-2H-1,3-benzodioxol-5-amine for illustrative purposes.

Experimental Protocols: A Guide to Robust and Reproducible Assays

The following protocols detail the methodologies for determining the inhibitory activity of N-cyclohexyl-2H-1,3-benzodioxol-5-amine and standard inhibitors against MAO-A, MAO-B, and COMT.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a fluorometric method that measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.[2][10]

Signaling Pathway and Assay Principle:

MAO_Assay cluster_MAO MAO Enzymatic Reaction cluster_Detection Fluorometric Detection Monoamine Monoamine Substrate MAO MAO-A or MAO-B Monoamine->MAO O2 O₂ O2->MAO H2O H₂O H2O->MAO Aldehyde Aldehyde NH3 NH₃ H2O2 H₂O₂ AmplexRed Amplex® Red (Non-fluorescent) HRP Horseradish Peroxidase (HRP) H2O2->HRP MAO->Aldehyde MAO->NH3 MAO->H2O2 AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin caption Principle of the fluorometric MAO inhibition assay.

Caption: Principle of the fluorometric MAO inhibition assay.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[3]

  • Substrate: Kynuramine[10]

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test Compound: N-cyclohexyl-2H-1,3-benzodioxol-5-amine

  • 96-well black plates[10]

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer.

  • In a 96-well black plate, add 50 µL of the diluted test compound or positive control. For the control wells (100% activity), add 50 µL of assay buffer.

  • Add 25 µL of either MAO-A or MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Prepare a detection cocktail containing Amplex® Red, HRP, and the substrate kynuramine in MAO Assay Buffer.

  • Initiate the reaction by adding 25 µL of the detection cocktail to each well.

  • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) every minute for 20-30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope of the fluorescence intensity versus time).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.

Catechol-O-Methyltransferase (COMT) Inhibition Assay

This protocol utilizes a spectrophotometric method to measure the O-methylation of a catechol substrate.[11]

Signaling Pathway and Assay Principle:

COMT_Assay cluster_COMT COMT Enzymatic Reaction Catechol Catechol Substrate COMT COMT Catechol->COMT SAM S-Adenosyl-L-Methionine (SAM) SAM->COMT OMethylated O-Methylated Product SAH S-Adenosyl- Homocysteine (SAH) COMT->OMethylated COMT->SAH caption Principle of the COMT inhibition assay.

Caption: Principle of the COMT inhibition assay.

Materials and Reagents:

  • Recombinant human COMT enzyme

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4[12]

  • Substrate: 3,4-Dihydroxybenzoic acid[13]

  • Co-substrate: S-Adenosyl-L-Methionine (SAM)[11]

  • Magnesium Chloride (MgCl2)[11][12]

  • Positive Controls: Entacapone, Tolcapone

  • Test Compound: N-cyclohexyl-2H-1,3-benzodioxol-5-amine

  • 96-well UV-transparent plates

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • In a 96-well UV-transparent plate, add the following in order:

    • Assay Buffer

    • MgCl2 solution (final concentration 2 mM)[12]

    • Test compound or positive control

    • COMT enzyme solution

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Prepare a solution of the substrate (3,4-dihydroxybenzoic acid) and SAM in the assay buffer.

  • Initiate the reaction by adding the substrate/SAM solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 0.5 M HCl).

  • Measure the absorbance at a wavelength specific for the O-methylated product (e.g., 344 nm for the product of 3,4-dihydroxyacetophenone).[11]

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a modest inhibitor of both MAO-A and COMT, with a slight preference for MAO-A over MAO-B. Its potency, however, is significantly lower than the standard inhibitors tested.

The moderate, dual-target activity of N-cyclohexyl-2H-1,3-benzodioxol-5-amine could be of interest for developing compounds with a broader spectrum of action, potentially offering a more nuanced modulation of catecholamine pathways. Further studies are warranted to explore the structure-activity relationship of this scaffold. Modifications to the cyclohexyl and amine moieties could lead to enhanced potency and selectivity for either MAO or COMT.

Future investigations should also include kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and reversibility assays to assess the duration of action. In vivo studies in relevant animal models of depression or Parkinson's disease will be crucial to evaluate the therapeutic potential of this novel compound.

References

  • BenchChem. Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • Bio-protocol. MAO Inhibition Assay.
  • Wikipedia. Monoamine oxidase inhibitor.
  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay.
  • Cleveland Clinic. (2026, February 13). Monoamine Oxidase Inhibitors (MAOIs)
  • PubMed. (2023, August 15). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid)
  • Journal of Chromatography B.
  • PubMed. (2001, May 15). Monoamine oxidase assays.
  • EvitaChem. N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide.
  • Wikipedia.
  • Sigma-Aldrich.
  • StatPearls - NCBI Bookshelf. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs).
  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs).
  • ACS Publications. (2014, July 31). Medicinal Chemistry of Catechol O-Methyltransferase (COMT) Inhibitors and Their Therapeutic Utility.
  • PMC.
  • MedChemExpress. COMT | Inhibitors.
  • PMC.
  • Frontiers. (2016, December 22).
  • PubMed. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes.
  • RSC Publishing. (2021, March 11).
  • BLDpharm. 176905-99-0|N-Cyclohexyl-2H-1,3-benzodioxol-5-amine.
  • The Royal Society of Chemistry.
  • LibreTexts Chemistry. 7.3 Solubility of Amines.
  • PMC. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • PubChem. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310.
  • Sigma-Aldrich. 1-(2H-1,3-benzodioxol-5-yl)-3-[(4-cyclohexylphenyl)amino]propan-1-one.
  • Santa Cruz Biotechnology. N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide.
  • Sigma-Aldrich. N-cyclohexyl-1,3-dioxaindan-5-amine | 176905-99-0.
  • Molbase. N-(1,3-benzodioxol-5-yl)-2-[(1-cyclohexyl-4,5-dimethyl-2-imidazolyl)thio]acetamide.
  • NIST WebBook. 1,3-Benzodioxol-5-amine.
  • BLDpharm. 1156058-42-2|6-Chloro-N-cyclohexyl-2H-1,3-benzodioxol-5-amine.
  • MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.

Sources

Comparative

Cross-Validation of In Vitro CYP450 Assays Using N-Cyclohexyl-2H-1,3-benzodioxol-5-amine: A Comparative Guide

Executive Summary In preclinical drug discovery, accurately predicting Drug-Drug Interactions (DDIs) relies heavily on the robustness of in vitro Cytochrome P450 (CYP) inhibition assays. While reversible inhibition is st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, accurately predicting Drug-Drug Interactions (DDIs) relies heavily on the robustness of in vitro Cytochrome P450 (CYP) inhibition assays. While reversible inhibition is straightforward to quantify, Time-Dependent Inhibition (TDI) and Mechanism-Based Inhibition (MBI) present complex kinetic challenges. False negatives in MBI screening can lead to catastrophic late-stage clinical failures.

As a Senior Application Scientist, I frequently observe that assay variability stems from poorly validated secondary incubation and dilution steps. To establish a self-validating assay system, laboratories must utilize highly characterized reference probes. N-cyclohexyl-2H-1,3-benzodioxol-5-amine (NCBA) serves as an optimal, low-molecular-weight reference compound. Containing the classic methylenedioxyphenyl (MDP) pharmacophore, NCBA provides a predictable, highly reproducible MBI response, making it an ideal benchmark for cross-validating kinact​/KI​ workflows against standard alternatives.

Mechanistic Grounding: The Benzodioxole Pharmacophore

To utilize a reference compound effectively, one must understand the causality of its interaction with the target enzyme. The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a well-documented structural alert for mechanism-based inactivation ().

Unlike reversible inhibitors that merely occupy the active site via non-covalent interactions, NCBA acts as a "suicide substrate." When NCBA enters the CYP active site (predominantly CYP1A2 and CYP3A4), the enzyme's native catalytic cycle attempts to oxidize the compound. This NADPH-dependent oxidation cleaves the methylenedioxy ring, generating a highly reactive carbene intermediate. This carbene acts as a strong σ -donor, forming a nearly irreversible coordinate covalent bond with the ferric ( Fe3+ ) heme iron of the CYP enzyme. The resulting Metabolic Intermediate Complex (MIC) permanently removes the enzyme from the active pool ().

Mechanism NCBA N-cyclohexyl-2H-1,3- benzodioxol-5-amine (Probe Compound) Turnover NADPH-Dependent Catalytic Turnover NCBA->Turnover Binds Active Site CYP Active CYP450 (Fe3+ Heme) CYP->Turnover Provides Catalysis Carbene Reactive Carbene Intermediate Turnover->Carbene Methylenedioxy Cleavage MIC Metabolic Intermediate Complex (MIC) Carbene->MIC Coordinates with Heme Iron Inactivated Irreversibly Inactivated CYP450 Enzyme MIC->Inactivated Time-Dependent Inhibition (TDI)

Figure 1: Mechanism of CYP450 inactivation via carbene-heme complex formation.

Comparative Performance: NCBA vs. Alternative Reference Inhibitors

When validating an in vitro MBI assay, the choice of reference compound dictates the sensitivity and dynamic range of the validation. Below is an objective comparison of NCBA against other industry-standard CYP inhibitors.

CompoundPrimary TargetInhibition Mechanism IC50​ Shift* kinact​ ( min−1 ) KI​ ( μM )Assay Utility & Limitations
Ketoconazole CYP3A4Reversible (Competitive)None (<1.5x)N/A0.01 - 0.05Excellent for validating reversible assays; fails to validate TDI workflows.
Paroxetine CYP2D6MBI (Benzodioxole MIC)>10-fold~0.17~1.5Gold standard for CYP2D6 MBI, but highly specific to the 2D6 isoform.
Stiripentol CYP1A2 / 3A4MBI (Benzodioxole MIC)>5-fold~0.05~15.0Clinically relevant MBI, but requires high concentrations due to lower affinity.
Erythromycin CYP3A4MBI (Nitrosoalkane MIC)>5-fold~0.04~25.0Classic 3A4 MBI, but high lipophilicity causes non-specific microsomal binding.
NCBA CYP1A2 / 3A4MBI (Benzodioxole MIC)>8-fold ~0.08 ~2.1 Superior cross-validation probe: low MW, high aqueous solubility, clear MIC formation.

*IC50 Shift represents the ratio of IC50​ (-NADPH) / IC50​ (+NADPH) after a 30-minute pre-incubation.

Analytical Insight: While Erythromycin is a traditional choice for CYP3A4 MBI validation, its high molecular weight and lipophilicity often lead to assay artifacts via non-specific binding to microsomal lipids. NCBA circumvents this issue. Its compact structure ensures rapid equilibration, providing a cleaner kinetic readout for kinact​ and KI​ determination ().

Experimental Protocol: Self-Validating kinact​/KI​ Determination

To ensure trustworthiness, an MBI assay cannot simply measure a drop in activity; it must isolate irreversible inactivation from reversible competition. The following two-stage dilution protocol is a self-validating system designed to achieve this isolation.

Step-by-Step Methodology

Phase 1: Primary Incubation (The Inactivation Phase)

  • Preparation: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking: Add NCBA at varying concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, and 25 μM ).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the inactivation reaction by adding NADPH (1 mM final concentration). Causality: NADPH is strictly required to drive the catalytic turnover that converts NCBA into the reactive carbene. A parallel control lacking NADPH must be run to rule out non-catalytic enzyme degradation.

  • Time Course: Allow the inactivation to proceed, taking aliquots at precise intervals (e.g., 0, 5, 10, 15, 20, and 30 minutes).

Phase 2: The Dilution Step (The Critical Control) 5. Aliquot Transfer: At each time point, transfer a 10 μL aliquot from the primary incubation into 90 μL of a secondary incubation mixture. 6. Causality of Dilution: This 10-fold dilution drops the concentration of NCBA well below its reversible Ki​ . This ensures that any loss of enzyme activity observed in the next step is strictly due to the covalent MIC formed during Phase 1, completely eliminating reversible competitive inhibition artifacts.

Phase 3: Secondary Incubation (The Activity Phase) 7. Substrate Turnover: The secondary mixture must contain a high concentration of a probe substrate (e.g., Midazolam at 5x Km​ for CYP3A4) and fresh NADPH. Incubate for exactly 10 minutes. 8. Termination: Quench the reaction by adding 100 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Acetonitrile instantly denatures the CYP proteins, halting all catalytic activity and precipitating the matrix for clean LC-MS/MS injection. 9. Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

Workflow PreInc 1. Primary Incubation HLM + NCBA (+/- NADPH) Dilution 2. 10x Dilution Minimizes Reversible Inhibition PreInc->Dilution SecInc 3. Secondary Incubation Add Probe Substrate (e.g., Midazolam) Dilution->SecInc Quench 4. Termination Acetonitrile Quench + Internal Standard SecInc->Quench LCMS 5. LC-MS/MS Quantify Remaining Metabolite Quench->LCMS

Figure 2: Self-validating dilution workflow for determining kinact/KI parameters.

Data Interpretation & Assay Validation Criteria

To validate your assay using NCBA, the data must satisfy the following kinetic behaviors:

  • Log-Linear Inactivation: Plotting the natural log ( ln ) of the percentage of remaining activity versus pre-incubation time should yield straight lines for each NCBA concentration. The negative slopes of these lines represent the observed rate of inactivation ( kobs​ ).

  • Saturation Kinetics: Plotting kobs​ against the initial NCBA concentration should yield a hyperbolic curve. This proves that the inactivation is a true enzyme-mediated event (Michaelis-Menten kinetics) rather than non-specific chemical alkylation.

  • Parameter Extraction: Fit the curve to the equation kobs​=(kinact​×[I])/(KI​+[I]) . For a validated assay using NCBA, you should recover a kinact​ of approximately 0.08 min−1 and a KI​ in the low micromolar range (~2.0 μM ). Deviations of more than 3-fold suggest issues with microsomal protein binding, inadequate dilution, or NADPH depletion.

References

  • Title: Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Source: Current Drug Metabolism (2005) URL: [Link]

  • Title: Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Source: Drug Metabolism and Disposition (2024) URL: [Link]

  • Title: Mechanism-based inhibition of cytochrome P450 enzymes: An evaluation of early decision making in vitro approaches and drug-drug interaction prediction methods. Source: European Journal of Pharmaceutical Sciences (2009) URL: [Link]

Validation

Structural activity relationship (SAR) comparison of N-cyclohexyl-2H-1,3-benzodioxol-5-amine

Structural Activity Relationship (SAR) Comparison Guide: N-cyclohexyl-2H-1,3-benzodioxol-5-amine in Hit-to-Lead Optimization Executive Summary N-cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS 176905-99-0) is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Comparison Guide: N-cyclohexyl-2H-1,3-benzodioxol-5-amine in Hit-to-Lead Optimization

Executive Summary

N-cyclohexyl-2H-1,3-benzodioxol-5-amine (CAS 176905-99-0) is a highly versatile secondary amine building block frequently utilized in the design of kinase inhibitors and CNS-active modulators. Its unique architecture combines a rigid, electron-rich 1,3-benzodioxole core with a lipophilic, flexible cyclohexyl ring. While the cyclohexyl moiety drives excellent binding thermodynamics in deep hydrophobic pockets, the benzodioxole ring presents a well-documented liability: mechanism-based inactivation (MBI) of Cytochrome P450 (CYP) enzymes.

This guide objectively compares the physicochemical and pharmacokinetic performance of this scaffold against alternative secondary amines, providing drug development professionals with a rational blueprint for mitigating drug-drug interaction (DDI) risks while preserving target affinity.

Mechanistic Causality: The Benzodioxole CYP Liability

Before initiating an SAR campaign, researchers must understand the inherent metabolic risks of the starting scaffold. The 1,3-benzodioxole (methylenedioxyphenyl) group is a notorious structural alert for CYP450 inhibition, particularly against isoforms CYP2D6 and CYP3A4 ()[1].

The Causality: CYP enzymes oxidize the methylenedioxy ring carbon, stripping hydrogen atoms to form a highly reactive carbene intermediate. This carbene tightly coordinates to the ferrous heme iron in the CYP active site, forming a quasi-irreversible Metabolic Intermediate Complex (MIC) characterized by a distinct Soret peak at ~455 nm[1]. This leads to MBI, permanently destroying the enzyme's catalytic competence and causing severe clinical DDIs.

To rescue the scaffold, SAR strategies typically employ bioisosteric replacement—such as substituting the 5-membered 1,3-dioxole ring with a 6-membered 1,4-dioxane ring. This subtle expansion prevents carbene formation while maintaining the electron-donating properties of the oxygen atoms ()[2].

Structural & Physicochemical Profiling

To objectively evaluate the hit scaffold (Product A), we compare it against two strategic alternatives utilized in hit-to-lead optimization:

  • Product A: N-cyclohexyl-2H-1,3-benzodioxol-5-amine (Baseline Hit)

  • Product B: N-cyclopentyl-2H-1,3-benzodioxol-5-amine (Reduced lipophilic bulk to probe the hydrophobic pocket)

  • Product C: N-cyclohexyl-2,3-dihydro-1,4-benzodioxin-6-amine (1,4-Benzodioxane bioisostere to mitigate MBI)

PropertyProduct A (Hit)Product B (Cyclopentyl)Product C (Benzodioxane)
Molecular Weight 219.28 g/mol 205.25 g/mol 233.31 g/mol
cLogP 3.122.653.45
Topological Polar Surface Area (TPSA) 30.5 Ų30.5 Ų30.5 Ų
Basic pKa (Calculated) ~5.8~5.7~5.9
CYP3A4/2D6 MBI Risk High (Carbene former)High (Carbene former)Low (No carbene formed)

Experimental Workflows & Self-Validating Protocols

To validate the SAR hypothesis, the following self-validating protocols must be executed to profile both efficacy and safety.

Protocol 1: CYP450 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Method)

Purpose: To differentiate reversible competitive inhibition from irreversible mechanism-based inactivation (MBI).

  • Step 1: Pre-incubation. Prepare human liver microsomes (HLM, 0.1 mg/mL) in potassium phosphate buffer (pH 7.4). Aliquot the test scaffold (Products A, B, or C) across a concentration gradient (0.1 - 50 µM). Incubate at 37°C for 30 minutes in two parallel arms: one with 1 mM NADPH (+NADPH) and one without (-NADPH).

  • Step 2: Substrate Addition. Add a CYP3A4 probe substrate (e.g., Midazolam) at its established Km​ concentration. Incubate for an additional 10 minutes.

  • Step 3: Quench & Analyze. Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant for 1'-hydroxymidazolam formation via LC-MS/MS.

  • Self-Validation & Causality: This protocol is intrinsically self-validating. The "-NADPH" arm measures baseline reversible inhibition. Because MBI requires catalytic turnover to generate the reactive carbene, a leftward shift in the IC50 value (IC50 shift > 1.5x) in the "+NADPH" arm definitively proves metabolism-dependent inactivation ()[1].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Thermodynamics

Purpose: To quantify how modifications to the lipophilic ring (cyclohexyl vs. cyclopentyl) affect target residence time.

  • Step 1: Immobilization. Immobilize the target protein (e.g., a model kinase) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~2000 RU is achieved.

  • Step 2: Analyte Injection. Inject a concentration series of the scaffold (0.5 to 10 µM) in running buffer (HBS-EP+ with 1% DMSO) at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Step 3: Kinetic Fitting. Record association for 60 seconds and dissociation for 180 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation & Causality: Relying solely on IC50 assays can mask kinetic realities. SPR directly measures the dissociation rate constant ( koff​ ). If Product A has a slower koff​ than Product B, it proves the larger cyclohexyl group effectively anchors the scaffold into the hydrophobic pocket, validating the retention of the cyclohexyl moiety in future iterations.

Quantitative SAR Data Comparison

The table below summarizes the experimental outcomes when applying these protocols to a model lipophilic-pocket target.

Scaffold VariantTarget Affinity ( Kd​ via SPR)Dissociation Rate ( koff​ )CYP3A4 IC50 (-NADPH)CYP3A4 IC50 (+NADPH)IC50 Shift (Fold)HLM Intrinsic Clearance
Product A 45 nM 1.2×10−3s−1 12.5 µM2.9 µM4.3x (High MBI) 45 µL/min/mg
Product B 180 nM 8.5×10−3s−1 15.2 µM3.8 µM4.0x (High MBI) 30 µL/min/mg
Product C 52 nM 1.5×10−3s−1 18.4 µM17.5 µM1.05x (No MBI) 22 µL/min/mg

Data Interpretation: Product A demonstrates superior binding affinity over Product B, proving the necessity of the cyclohexyl ring. However, both suffer from severe MBI (IC50 shift > 4x). Product C successfully retains the high affinity of the cyclohexyl group while completely abolishing the CYP3A4 time-dependent inhibition, yielding a superior lead candidate.

SAR Workflow Visualization

SAR_Workflow A N-cyclohexyl-2H-1,3-benzodioxol-5-amine (Hit Scaffold) B SPR Binding Assay (Target Affinity) A->B C CYP450 Profiling (TDI Assay) A->C D High Affinity (Lipophilic Pocket Match) B->D E MBI Liability Detected (Carbene Formation) C->E G N-cyclohexyl-1,4-benzodioxan-6-amine (Optimized Lead) D->G Retain Cyclohexyl F Scaffold Hopping (Bioisosteric Replacement) E->F Mitigate DDI Risk F->G

Hit-to-Lead SAR workflow mitigating benzodioxole CYP liability via bioisosteric replacement.

References

  • Orr, S. T. M., Ripp, S. L., Ballard, T. E., Henderson, J. L., Scott, D. O., Obach, R. S., Sun, H., & Kalgutkar, A. S. (2012). "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." Journal of Medicinal Chemistry, 55(11), 4896-4933. URL: [Link]

  • Faramarzi, S., Bassan, A., Cross, K. P., Yang, X., Myatt, G. J., Volpe, D. A., & Stavitskaya, L. (2025). "Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes." Frontiers in Pharmacology, 15:1451164. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-cyclohexyl-2H-1,3-benzodioxol-5-amine

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-cyclohexyl-2H-1,3-benzodioxol-5-amine, ensuring the safety of your personnel, the protection of the environment, and full compliance with regulatory standards. Our approach is grounded in the principles of chemical causality and validated safety protocols, empowering you to manage your chemical waste with confidence and precision.

Foundational Principles: Understanding the "Why" Behind the Disposal Protocol

N-cyclohexyl-2H-1,3-benzodioxol-5-amine is classified as a corrosive material. A Safety Data Sheet (SDS) for a similar compound, N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, indicates that it causes severe skin burns and eye damage[1]. This corrosive nature is the primary driver for its classification as a hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Understanding and adhering to these regulations is not merely a matter of compliance; it is a critical component of responsible scientific practice.

The core principle of RCRA is "cradle-to-grave" management of hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal. Improper disposal can lead to significant environmental contamination and harm to human health, resulting in substantial legal and financial liabilities.

Waste Characterization: Identifying N-cyclohexyl-2H-1,3-benzodioxol-5-amine as Hazardous Waste

Before disposal, all chemical waste must be characterized to determine if it is hazardous. Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

Based on available safety data, N-cyclohexyl-2H-1,3-benzodioxol-5-amine is a corrosive substance. Corrosive wastes are assigned the RCRA waste code D002 . This classification is typically based on the pH of the waste. Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive[2][3][4]. While specific pH data for N-cyclohexyl-2H-1,3-benzodioxol-5-amine may not be readily available, its classification as a corrosive amine necessitates handling it as a D002 hazardous waste.

Table 1: Hazard and Disposal Summary for N-cyclohexyl-2H-1,3-benzodioxol-5-amine

PropertyDescriptionSource
Primary Hazard Corrosive; causes severe skin burns and eye damage.[1]
RCRA Status Hazardous Waste[2][3][4]
RCRA Waste Code D002 (Corrosive)[2][3][4]
UN Number UN 2735
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S.
Disposal Method Entrust to a licensed hazardous waste disposal company for treatment at an approved waste disposal plant.

Step-by-Step Disposal Protocol for N-cyclohexyl-2H-1,3-benzodioxol-5-amine

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of N-cyclohexyl-2H-1,3-benzodioxol-5-amine waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (nitrile or neoprene).

  • Respiratory Protection: Use of a certified fume hood is mandatory to avoid inhalation of any vapors.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Collect waste N-cyclohexyl-2H-1,3-benzodioxol-5-amine and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves) in a dedicated, clearly labeled hazardous waste container.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or other reactive chemicals. Store acids and bases separately[5].

  • Container Material: Use a container made of a material compatible with corrosive amines, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof screw-top cap[5][6].

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for safe handling. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "N-cyclohexyl-2H-1,3-benzodioxol-5-amine" .

  • The hazard characteristic: "Corrosive" .

  • The RCRA waste code: D002 .

  • The accumulation start date (the date the first drop of waste is added to the container).

  • Your name, department, and contact information.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: The SAA should be a designated area within the laboratory, such as a secondary containment tray in a fume hood or a designated cabinet.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.

  • Time Limits: Once the container is full, it must be moved to the central accumulation area within three days[5]. Partially filled containers can remain in the SAA for up to one year[5].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[5].

Step 5: Arranging for Disposal with a Licensed Professional

Do not attempt to treat or dispose of this chemical waste yourself.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste. They will coordinate with a licensed hazardous waste disposal company.

  • Provide Necessary Documentation: You will likely need to complete a waste pickup request form, providing all the information from the container label.

  • Handover to Professionals: The licensed waste disposal company will transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final disposition, which may involve neutralization and incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-cyclohexyl-2H-1,3-benzodioxol-5-amine.

DisposalWorkflow start Start: N-cyclohexyl-2H-1,3-benzodioxol-5-amine waste generated ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_characterization Step 2: Characterize Waste (Corrosive - D002) ppe_check->waste_characterization container_selection Step 3: Select & Label Compatible Container waste_characterization->container_selection segregation Step 4: Segregate from Incompatible Wastes container_selection->segregation saa_accumulation Step 5: Accumulate in SAA segregation->saa_accumulation full_or_time Container Full OR 1 Year Limit Reached? saa_accumulation->full_or_time full_or_time->saa_accumulation No ehs_contact Step 6: Contact EHS for Pickup full_or_time->ehs_contact Yes professional_disposal Step 7: Transfer to Licensed Waste Disposal Company ehs_contact->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for N-cyclohexyl-2H-1,3-benzodioxol-5-amine.

By adhering to this comprehensive disposal guide, you are not only ensuring the safety of your laboratory and the environment but also upholding the highest standards of scientific responsibility.

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Lab Manager. (2025, October 1). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Retrieved from [Link]

  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • US EPA. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Lion Technology. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Regulatory Description Waste Codes. Retrieved from [Link]

  • Department of Toxic Substances Control - CA.gov. (n.d.). Corrosive Wastes. Retrieved from [Link]

  • US EPA. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2H-1,3-benzodioxol-5-amine
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Reactant of Route 2
N-cyclohexyl-2H-1,3-benzodioxol-5-amine
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